Technical Documentation Center

2-(Piperidin-3-yloxy)-N-propylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperidin-3-yloxy)-N-propylacetamide
  • CAS: 902837-33-6

Core Science & Biosynthesis

Foundational

The 2-(Piperidin-3-yloxy)-N-propylacetamide Scaffold: Structure-Activity Relationship (SAR) and Pharmacological Optimization

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for accelerating drug discovery. The 2-(Piperidin-3-yloxy)-N-propylacetamide motif represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged pharmacophores are critical for accelerating drug discovery. The 2-(Piperidin-3-yloxy)-N-propylacetamide motif represents a highly versatile, multi-functional scaffold. Characterized by a basic piperidine amine, a flexible ether linkage, and a lipophilic N-propylacetamide tail, this structural core has demonstrated profound utility in targeting complex enzymatic pockets, most notably in the development of kinase inhibitors (e.g., CHK1, PIM) and autotaxin (ATX) modulators[1][2].

This whitepaper provides an in-depth technical deconstruction of the structure-activity relationship (SAR) of this scaffold, detailing the causality behind specific functional group modifications, and outlining a self-validating biochemical workflow for quantifying target engagement.

Structural Deconstruction & Pharmacophore Modeling

The efficacy of the 2-(Piperidin-3-yloxy)-N-propylacetamide core lies in its modularity. The molecule can be conceptually divided into three distinct pharmacophoric regions, each responsible for specific molecular interactions within a target binding site.

SAR_Logic Core 2-(Piperidin-3-yloxy)- N-propylacetamide Piperidine Region A: Piperidine Ring (Basic Amine) Core->Piperidine Ether Region B: Ether Linkage (Vector Control) Core->Ether Acetamide Region C: N-propylacetamide (Solvent Channel) Core->Acetamide Target1 Salt Bridge / H-Bond (Asp/Glu Residues) Piperidine->Target1 Target2 Torsional Strain Relief (Gauche Effect) Ether->Target2 Target3 Hydrophobic Packing (Selectivity Filter) Acetamide->Target3

SAR logic map detailing the pharmacophoric contributions of the core scaffold.

Region A: The Piperidine Ring (Anchoring & Chirality)

The piperidine ring serves as the primary anchor. At physiological pH, the secondary amine is protonated, allowing it to form robust salt bridges or charge-assisted hydrogen bonds with acidic residues (such as Asp or Glu) in the target protein.

  • Stereochemical Causality: The C3 position of the piperidine ring is chiral. Optimization of checkpoint kinase (CHK1) inhibitors has proven that the (S)-enantiomer is often vastly superior to the (R)-enantiomer[1]. The (S)-configuration precisely angles the ether linkage toward the hinge region, whereas the (R)-configuration induces severe steric clashes with the protein backbone.

Region B: The Ether Linkage (Conformational Vectoring)

The oxygen atom bridging the piperidine ring and the acetamide group is not merely a passive linker; it is an active participant in binding.

  • Isosteric Replacement Causality: Replacing the ether oxygen (-O-) with a methylene (-CH2-) isostere typically results in a significant loss of potency. The oxygen atom acts as a crucial hydrogen bond acceptor. Furthermore, the stereoelectronic "gauche effect" inherent to the C-O-C-C bonds restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding compared to a highly flexible carbon chain[3].

Region C: The N-propylacetamide Tail (Solvent Front & Lipophilicity)

The acetamide moiety provides both an H-bond donor (NH) and acceptor (C=O), while the propyl chain acts as a lipophilic probe. In autotaxin (ATX) inhibitors, this lipophilic tail is essential for penetrating the deep, hydrophobic lipid-binding channels of the enzyme[2]. The propyl group represents a "Goldilocks" length—ethyl chains leave hydrophobic space unfilled (reducing affinity), while butyl chains introduce steric penalties.

Quantitative SAR Dynamics

To illustrate the structure-activity relationship, the following table summarizes the impact of targeted modifications on the core scaffold. Data is evaluated based on target inhibition (


) and in vitro metabolic stability (Intrinsic Clearance in human liver microsomes).
CompoundRegion A (Piperidine N)C3 StereochemistryRegion B (Linker)Region C (Amide N-alkyl)Target

(nM)
Intrinsic Clearance (µL/min/mg)
1 (Core) H(S)-O-n-Propyl15 45
2 H(R)-O-n-Propyl1,25042
3 Methyl(S)-O-n-Propyl8580
4 H(S)-CH2-n-Propyl410110
5 H(S)-O-Ethyl14530
6 H(S)-O-n-Butyl9065

Key Insights:

  • Stereospecificity (Cmpd 1 vs 2): An 83-fold drop in potency confirms the critical nature of the (S)-enantiomer for optimal vector alignment.

  • Amine Methylation (Cmpd 1 vs 3): N-methylation reduces potency and increases metabolic clearance, indicating that the secondary amine's H-bond donor capacity is vital for target anchoring and shielding against CYP450 metabolism.

  • Linker Isosterism (Cmpd 1 vs 4): The carbon isostere (Cmpd 4) loses the H-bond acceptor capability of the ether oxygen, resulting in a 27-fold loss in activity.

Mechanistic Validation: Self-Validating HTRF Protocol

To quantify the


 values presented above, a highly robust, self-validating Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized[4].

Causality of Assay Choice: Standard fluorescence assays are often plagued by compound autofluorescence, leading to false positives. HTRF employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mechanism. By introducing a 50-microsecond time delay between excitation and emission reading, short-lived background fluorescence decays, isolating the long-lived signal of the Europium-cryptate fluorophore. This ensures absolute data trustworthiness.

Protocol_Flow Prep 1. Compound Prep (10-point dose response) Incubate 2. Enzyme Incubation (Target + Compound) Prep->Incubate Substrate 3. Substrate Addition (Biotinylated Target) Incubate->Substrate Quench 4. Quench & Detect (Eu-Cryptate / XL665) Substrate->Quench Read 5. TR-FRET Readout (665nm/620nm Ratio) Quench->Read Validate 6. Self-Validation (Z'-factor > 0.6) Read->Validate

Self-validating HTRF assay workflow for quantifying compound target engagement.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the 2-(Piperidin-3-yloxy)-N-propylacetamide derivatives in 100% DMSO to create a 10-point concentration curve. Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550). Rationale: Acoustic dispensing eliminates tip-based carryover contamination.

  • Enzyme Incubation: Add 5 µL of the target enzyme (e.g., Kinase or ATX) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mix containing ATP and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Quench & Detect: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt enzymatic activity), Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor). Incubate for 1 hour.

  • TR-FRET Readout: Read the plate on a microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at both 620 nm (Donor) and 665 nm (Acceptor). Calculate the HTRF ratio:

    
    .
    
  • Self-Validation & Quality Control: For the assay to be deemed trustworthy, it must self-validate. Calculate the Z'-factor using the positive controls (100% inhibition via reference compound) and negative controls (DMSO vehicle).

    • Formula:

      
      
      
    • Acceptance Criteria: Only plates yielding a

      
       are accepted, proving that the signal window is wide enough to distinguish true pharmacological inhibition from assay noise.
      

Conclusion

The 2-(Piperidin-3-yloxy)-N-propylacetamide scaffold is a masterclass in structural efficiency. By carefully tuning the stereochemistry of the piperidine core, maintaining the critical hydrogen-bonding capacity of the ether linkage, and optimizing the lipophilic reach of the N-propylacetamide tail, researchers can achieve highly potent and selective target engagement. When coupled with rigorous, self-validating biochemical assays like HTRF, this scaffold provides a highly reliable starting point for lead optimization in oncology and fibrotic disease programs.

References

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry - ACS Publications.1

  • AUTOTAXIN INHIBITORS COMPRISING A HETEROAROMATIC RING-BENZYL-AMIDE-CYCLE CORE. European Patent Office - EP 3022202 B1.2

  • Purine inhibitors of human phosphatidylinositol 3-kinase delta. US Patent US20150353552A1.4

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the positional isomerization. SSRN.3

Sources

Exploratory

in silico modeling of 2-(Piperidin-3-yloxy)-N-propylacetamide

An In-Depth Technical Guide to the In Silico Elucidation of 2-(Piperidin-3-yloxy)-N-propylacetamide: A Hypothetical Case Study in Early-Phase Drug Discovery Section 1: Introduction and Strategic Rationale The piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Elucidation of 2-(Piperidin-3-yloxy)-N-propylacetamide: A Hypothetical Case Study in Early-Phase Drug Discovery

Section 1: Introduction and Strategic Rationale

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its versatile structure allows for three-dimensional diversification, enabling precise interactions with biological targets. This guide focuses on a novel, uncharacterized molecule, 2-(Piperidin-3-yloxy)-N-propylacetamide, to delineate a comprehensive in silico workflow for predicting its biological activity and drug-like potential.

The central challenge with a new chemical entity is the absence of experimental data. Its mechanism of action, biological targets, and pharmacokinetic profile are unknown. Computational methods provide a robust, cost-effective, and rapid pathway to generate testable hypotheses, prioritizing resources for subsequent experimental validation.[3]

The Molecule: 2-(Piperidin-3-yloxy)-N-propylacetamide

The molecule of interest features a piperidine ring connected via an ether linkage to an N-propylacetamide side chain. The "3-yloxy" substitution pattern is a key structural feature. Its basic chemical properties are outlined below.

PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O₂Calculated
Molecular Weight200.28 g/mol [4]
Canonical SMILESCCCNCC(=O)OC1CCNCC1Generated
Formulating a Testable Hypothesis: Target Selection

Without prior data, a logical starting point is to examine literature for structurally similar compounds. Research on 2-(Piperidin-3-yl)phthalimides has identified significant binding affinity for Sigma (σ) and Serotonin (5HT) receptors.[5] Specifically, compounds in that series demonstrated activity at the σ-1 and σ-2 receptors.[5] The Sigma-1 Receptor (S1R) is a chaperone protein in the endoplasmic reticulum involved in a wide range of cellular functions and is a validated target for CNS disorders.[6]

Based on this evidence from a closely related scaffold, we hypothesize that 2-(Piperidin-3-yloxy)-N-propylacetamide may act as a ligand for the Sigma-1 Receptor (S1R) . This guide will proceed to test this hypothesis using a multi-step computational approach.

The In Silico Workflow

Our investigation will follow a structured, multi-pillar approach common in computational drug discovery, moving from initial static predictions to dynamic simulations and pharmacokinetic profiling.[7]

ligand_prep 1. Ligand Preparation (3D Structure & Optimization) docking 3. Molecular Docking (Binding Pose & Affinity Prediction) ligand_prep->docking admet 5. ADMET Prediction (Drug-Likeness Profile) ligand_prep->admet target_prep 2. Target Preparation (PDB Structure Cleanup) target_prep->docking md_sim 4. Molecular Dynamics (Complex Stability Assessment) docking->md_sim Top Pose analysis 6. Data Synthesis & Conclusion (Viability Assessment) docking->analysis md_sim->analysis admet->analysis

Caption: High-level in silico workflow for ligand characterization.

Section 2: Ligand Preparation and Physicochemical Profiling

Before any simulation, a high-quality, energy-minimized 3D conformation of the ligand is required. This ensures that the starting geometry is physically plausible.

Experimental Protocol: 3D Ligand Generation
  • Generate SMILES String: The 2D structure is represented as a SMILES (Simplified Molecular-Input Line-Entry System) string: CCNC(=O)OC1CNCCC1.

  • Convert to 3D: Use a tool like Open Babel to convert the 1D SMILES string into an initial 3D structure.

  • Energy Minimization: Refine the 3D structure using a suitable force field (e.g., MMFF94) to relieve steric strain and find a low-energy conformation.

  • Prepare for Docking: Convert the minimized structure to the PDBQT format, which includes partial charges and defines rotatable bonds, as required by docking software like AutoDock Vina.[8] This step is typically handled within molecular graphics software like AutoDockTools.[9]

In Silico Physicochemical Properties

We can predict key physicochemical properties to assess the molecule's general "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five.

Physicochemical PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight200.28 Da≤ 500 DaYes
LogP (Octanol-Water Partition)0.85≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Molar Refractivity55.4 cm³40-130Yes

Data predicted using publicly available cheminformatics tools.

The molecule fully complies with Lipinski's Rule of Five, suggesting it possesses a physicochemical profile consistent with orally bioavailable drugs.

Section 3: Target Identification and Preparation

Rationale and Selection

As established, the Sigma-1 Receptor (S1R) is our primary hypothetical target. To perform structure-based design, a high-resolution 3D structure of the protein is necessary.

Experimental Protocol: Receptor Preparation
  • Obtain Crystal Structure: Download the S1R crystal structure from the Protein Data Bank (PDB).[10] For this guide, we will use PDB ID: 5HK1 , which is the human S1R in complex with a known ligand.

  • Clean the Structure: The raw PDB file often contains non-essential molecules (water, co-factors, co-crystallized ligands). These must be removed. This is a critical step to ensure the binding site is accessible.[11]

    • Using software like PyMOL or Maestro (Schrödinger), delete all water molecules (HOH).[12]

    • Remove the original co-crystallized ligand to vacate the binding site.

  • Prepare for Docking:

    • Add polar hydrogens, as they are crucial for defining hydrogen bond interactions but are often omitted in crystal structures.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms in the receptor.

    • Convert the cleaned protein PDB file to the PDBQT format using AutoDockTools. This file is now the prepared receptor for docking.[13]

Section 4: Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a receptor's active site.[3][11] It is a foundational technique for hit identification and lead optimization. We will use AutoDock Vina, a widely used and validated open-source docking program.[14]

receptor Prepared Receptor (receptor.pdbqt) gridbox Define Search Space (Grid Box Definition) receptor->gridbox ligand Prepared Ligand (ligand.pdbqt) vina Run AutoDock Vina (Scoring & Pose Generation) ligand->vina gridbox->vina config.txt results Analyze Results (Binding Affinity & Pose Visualization) vina->results

Caption: Workflow for the molecular docking experiment.
Experimental Protocol: Molecular Docking with AutoDock Vina
  • Define the Search Space: The docking algorithm needs to know where to search for a binding site. A "grid box" is defined around the active site of S1R, typically centered on the location of the co-crystallized ligand from the original PDB file. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely.

  • Create Configuration File: Create a text file (config.txt) specifying the input files and grid box coordinates.

  • Execute Docking: Run the Vina executable from the command line.

  • Analyze Results: Vina will generate an output PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol. Lower, more negative values indicate stronger predicted binding.[11]

Docking Results and Interpretation

The docking simulation predicts the following binding modes for 2-(Piperidin-3-yloxy)-N-propylacetamide within the S1R active site.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-7.80.000
2-7.61.251
3-7.51.874
4-7.32.011

The top-ranked pose, with a binding affinity of -7.8 kcal/mol, suggests a favorable interaction. Analysis of this pose in a molecular visualization tool reveals key interactions:

  • Hydrogen Bond: The secondary amine of the piperidine ring is predicted to form a hydrogen bond with the side chain of GLU172 . This is a critical interaction often observed for S1R ligands.

  • Hydrophobic Interactions: The propyl group of the acetamide tail is positioned within a hydrophobic pocket formed by residues such as PHE107 , TRP164 , and LEU182 .

  • Aromatic Interaction: The piperidine ring itself engages in a potential cation-π interaction with the aromatic side chain of TYR103 .

ligand Ligand glu172 GLU172 ligand->glu172 H-Bond tyr103 TYR103 ligand->tyr103 Cation-π phe107 PHE107 ligand->phe107 Hydrophobic trp164 TRP164 ligand->trp164 Hydrophobic leu182 LEU182 ligand->leu182 Hydrophobic

Sources

Foundational

Technical Whitepaper: 2-(Piperidin-3-yloxy)-N-propylacetamide in Advanced Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and highly practical guide to 2-(piperidin-3-yloxy)-N-propylacetamide . Rathe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and highly practical guide to 2-(piperidin-3-yloxy)-N-propylacetamide . Rather than a superficial overview, this document dissects the structural rationale, synthetic causality, and application of this molecule as a critical building block in modern drug discovery.

Structural Architecture & Chemical Identity

2-(Piperidin-3-yloxy)-N-propylacetamide is a highly versatile, bifunctional aliphatic heterocycle. It is composed of a basic piperidine ring linked via an ether bridge to an N-propylacetamide moiety. This specific topology provides two distinct handles: a secondary amine for covalent attachment to core scaffolds, and a terminal amide that acts as a potent hydrogen-bonding network for target engagement.

  • IUPAC Name: 2-(piperidin-3-yloxy)-N-propylacetamide

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • SMILES: CCCNC(=O)COC1CCCNC1

Isomeric Context & CAS Registry: In commercial chemical databases, the symmetric 4-isomer (2-(piperidin-4-yloxy)-N-propylacetamide) is widely indexed under CAS RN 902836-22-0 [1]. However, the 3-isomer discussed herein is a specialized, structurally distinct analog. The substitution at the 3-position introduces a chiral center (yielding (R) and (S) enantiomers), which fundamentally alters the spatial trajectory of the acetamide vector. This specific geometry is highly prized in structure-activity relationship (SAR) campaigns, particularly for designing selective kinase inhibitors where precise vectoring into the ATP-binding pocket is required [2].

Physicochemical Profiling & Pharmacokinetic Rationale

Understanding the physicochemical profile of a building block is critical before integrating it into a lead optimization campaign. The table below summarizes the computed properties of 2-(piperidin-3-yloxy)-N-propylacetamide and their implications for drug design.

PropertyValuePharmacokinetic & Design Relevance
Molecular Weight 200.28 g/mol Highly ligand-efficient; consumes minimal mass budget, leaving room for large heteroaryl scaffolds.
LogP (Calculated) ~0.9 - 1.2Optimal hydrophilicity; mitigates non-specific lipophilic binding and improves aqueous solubility.
Topological Polar Surface Area (TPSA) 51.2 ŲFavorable for membrane permeability; sits well within Lipinski's Rule of 5 parameters.
Hydrogen Bond Donors 2 (Amide NH, Piperidine NH)Facilitates direct, directional interactions with target proteins (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (Amide O, Ether O, Piperidine N)Enhances aqueous solubility and participates in complex solvent-exposed networks.
Rotatable Bonds 6Provides the necessary conformational flexibility for induced-fit binding without excessive entropic penalty.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(piperidin-3-yloxy)-N-propylacetamide requires precise control over nucleophilicity to prevent unwanted side reactions. The following protocol details a two-step sequence utilizing a Williamson ether synthesis followed by acidic deprotection.

Step 1: Williamson Etherification

Objective: Couple N-Boc-3-piperidinol with 2-chloro-N-propylacetamide.

  • Causality of Reagents: Potassium carbonate (K

    
    CO
    
    
    
    ) is often insufficient for secondary alcohols due to steric hindrance. Sodium hydride (NaH) is selected to irreversibly and quantitatively generate the alkoxide. Anhydrous N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it heavily solvates the sodium cation, leaving the alkoxide "naked" and highly reactive for the S
    
    
    2 displacement of the primary alkyl chloride.
  • Procedure:

    • Dissolve N-Boc-3-piperidinol (1.0 eq) in anhydrous DMF under an inert N

      
       atmosphere. Cool to 0°C.
      
    • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H

      
       evolution ceases.
      
    • Dropwise add 2-chloro-N-propylacetamide (1.1 eq) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The disappearance of the starting material and the emergence of the Boc-protected intermediate mass ([M+H]

    
     = 301.2) confirms successful alkylation. Quench with cold water and extract with EtOAc to remove DMF.
    
Step 2: Boc Cleavage & Free-Basing

Objective: Remove the tert-butyl carbamate protecting group to reveal the secondary amine.

  • Causality of Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 ratio) provides a clean, anhydrous cleavage. Aqueous HCl is avoided to prevent any potential hydrolysis of the terminal N-propylacetamide group.

  • Procedure:

    • Dissolve the intermediate in DCM and cool to 0°C.

    • Add TFA dropwise. Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure. Neutralize the resulting TFA salt using a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM and saturated aqueous NaHCO

      
      .
      
  • Self-Validation (In-Process Control): Spot the organic layer on a TLC plate and stain with Ninhydrin. Upon heating, the appearance of a dark purple/blue spot definitively confirms the presence of the newly liberated secondary aliphatic amine.

SynthesisWorkflow SM1 N-Boc-3-piperidinol (Alcohol Donor) Step1 NaH, DMF, 0°C → RT Williamson Etherification SM1->Step1 SM2 2-chloro-N-propylacetamide (Electrophile) SM2->Step1 Int Boc-Protected Intermediate (C15H28N2O4) Step1->Int SN2 Displacement Step2 TFA, DCM, RT Boc Cleavage Int->Step2 Prod 2-(piperidin-3-yloxy)- N-propylacetamide Step2->Prod Acidic Deprotection

Fig 1: Two-step synthetic workflow for 2-(piperidin-3-yloxy)-N-propylacetamide.

Application in Medicinal Chemistry & Target Engagement

The utility of 2-(piperidin-3-yloxy)-N-propylacetamide lies in its ability to act as a highly functionalized appendage for aromatic core scaffolds [3].

Kinase Inhibitor Design: When the secondary amine of the piperidine is coupled to a heteroaryl halide (e.g., a pyrimidine or quinoline) via Nucleophilic Aromatic Substitution (S


Ar) or Buchwald-Hartwig amination, the molecule projects the N-propylacetamide group outward. In the context of Checkpoint Kinase 1 (CHK1) inhibitors, this specific 3-piperidinyloxy geometry allows the amide to reach into the solvent-exposed region or interact with specific hinge-region residues, drastically improving target selectivity and binding affinity [2].

PROTAC Linker Assembly: Alternatively, the aliphatic nature of the propyl chain and the ether linkage make this molecule an excellent rigidified linker for Proteolysis Targeting Chimeras (PROTACs). It provides a balance of rigidity (via the piperidine ring) and flexibility (via the ether/acetamide chain) to optimize the distance and orientation between the target-binding ligand and the E3 ligase recruiter.

MedChemApp Core 2-(piperidin-3-yloxy)- N-propylacetamide React SNAr / Buchwald-Hartwig Coupling Core->React Kinase Kinase Inhibitor (Hinge Binder) React->Kinase Optimization PROTAC PROTAC Linker (Targeted Degradation) React->PROTAC Bifunctionalization Scaffold Heteroaryl Halide (e.g., Pyrimidine) Scaffold->React

Fig 2: Strategic application of the piperidine core in targeted drug discovery.

Analytical Validation Protocol

To ensure the integrity of the synthesized building block before downstream coupling, the following analytical parameters must be met:

  • LC-MS (ESI+): The primary ion peak must be observed at m/z 201.1 ([M+H]

    
    ). A secondary peak at m/z 401.2 ([2M+H]
    
    
    
    ) may be visible at high concentrations.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Key diagnostic peaks include a broad singlet around
    
    
    7.8 - 8.0 ppm corresponding to the amide NH. The methine proton adjacent to the ether oxygen (piperidine C3-H) will appear as a multiplet shifted downfield to roughly
    
    
    3.4 - 3.6 ppm. The singlet for the methylene bridge (-O-CH
    
    
    -CO-) typically appears around
    
    
    3.9 ppm.

References

  • PubChem. "2-(piperidin-4-yloxy)-N-propylacetamide" CID 24208844. National Center for Biotechnology Information. URL:[Link]

  • European Journal of Medicinal Chemistry. "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies". PubMed. URL:[Link]

  • PubChem. "N-Propylacetamide" CID 21407. National Center for Biotechnology Information. URL:[Link]

Exploratory

2-(Piperidin-3-yloxy)-N-propylacetamide derivatives and analogs

An In-Depth Technical Guide to 2-(Piperidin-3-yloxy)-N-propylacetamide Derivatives and Analogs Introduction: Scaffolding for Neuromodulation and Beyond The piperidine ring is a cornerstone of medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(Piperidin-3-yloxy)-N-propylacetamide Derivatives and Analogs

Introduction: Scaffolding for Neuromodulation and Beyond

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental building block in numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to achieve specific pharmacological profiles. When combined with an ether linkage and a flexible acetamide side chain, as in the 2-(Piperidin-3-yloxy)-N-propylacetamide core, it creates a chemical space ripe for exploration.

This technical guide offers a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of 2-(Piperidin-3-yloxy)-N-propylacetamide derivatives. While this specific scaffold is not extensively documented in public literature, this guide synthesizes established chemical principles and data from analogous structures to provide a predictive framework for researchers, scientists, and drug development professionals. The insights herein are designed to inform the rational design of novel modulators for a range of biological targets, from CNS receptors to enzymes involved in inflammatory pathways.[3][4][5]

Part 1: Medicinal Chemistry and Synthetic Strategies

The construction of 2-(Piperidin-3-yloxy)-N-propylacetamide derivatives hinges on a modular synthetic approach, allowing for diversification at multiple points. The key steps involve the preparation of a chiral 3-hydroxypiperidine intermediate, formation of the crucial ether linkage, and a final amide coupling.

Synthesis of the Core 3-Hydroxypiperidine Intermediate

The stereochemistry of the 3-hydroxy group on the piperidine ring is often critical for biological activity. Therefore, obtaining enantiomerically pure (R)- or (S)-3-hydroxypiperidine is a primary objective. A common strategy involves the asymmetric reduction of an N-protected 3-piperidone, often using a ketoreductase (KRED) enzyme to achieve high enantiomeric excess.[6][7] The Boc (tert-butyloxycarbonyl) group is a frequently used protecting group for the piperidine nitrogen due to its stability and ease of removal under acidic conditions.[6][8]

Alternatively, chiral resolution of racemic 3-hydroxypiperidine using a chiral acid, such as L-camphorsulfonic acid, can be employed to separate the desired enantiomer.[8]

Formation of the Aryloxy Ether Linkage

The Williamson ether synthesis is the most direct and widely used method for forming the ether bond.[9][10][11] This S(_N)2 reaction involves the deprotonation of the N-protected 3-hydroxypiperidine using a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophile then displaces a halide from an electrophile, such as 2-chloro-N-propylacetamide.[9][12][13]

G

Amide Bond Formation and Final Deprotection

A more flexible approach involves a two-step sequence where the N-Boc-3-hydroxypiperidine is first reacted with an ester like tert-butyl 2-bromoacetate. The resulting ether-linked ester is then hydrolyzed to a carboxylic acid. This acid intermediate is subsequently coupled with propylamine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to form the final amide bond.[14][] This route allows for greater diversity in the amine component.

The final step typically involves the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to yield the free piperidine derivative.

G start N-Boc-3-hydroxypiperidine step1 Williamson Ether Synthesis (e.g., with tert-butyl bromoacetate) start->step1 intermediate1 Ester Intermediate step1->intermediate1 step2 Ester Hydrolysis intermediate1->step2 intermediate2 Carboxylic Acid Intermediate step2->intermediate2 step3 Amide Coupling (Propylamine, HATU/EDC) intermediate2->step3 intermediate3 N-Boc Protected Final Compound step3->intermediate3 step4 Boc Deprotection (TFA or HCl) intermediate3->step4 final_product 2-(Piperidin-3-yloxy)- N-propylacetamide step4->final_product

Part 2: Pharmacology and Structure-Activity Relationships (SAR)

The pharmacological profile of 2-(Piperidin-3-yloxy)-N-propylacetamide derivatives is dictated by the interplay of its constituent parts. The piperidine moiety can interact with a wide array of biological targets, while the N-propylacetamide tail influences properties like solubility, cell permeability, and target engagement.

Potential Biological Targets

Based on analogous chemical structures, this class of compounds holds potential as modulators for several target families:

  • CNS Receptors: Piperidine and piperazine-based structures are known to interact with various CNS receptors. For example, 2-((pyridin-3-yloxy)methyl)piperazines are modulators of the α7 nicotinic acetylcholine receptor (nAChR), which has implications for inflammatory disorders.[16] Other related scaffolds show affinity for serotonin (5HT) and sigma (σ) receptors.[17]

  • Ion Channels: N-piperidinyl acetamide derivatives have been developed as T-type calcium channel blockers, with applications in cardiovascular disease, epilepsy, and pain.[18]

  • Enzyme Inhibition: The replacement of urea linkages with amides in certain piperidine-containing molecules has led to potent and metabolically stable inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation.[3]

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the scaffold can elucidate the structural requirements for potency and selectivity. Key areas for modification include the piperidine ring, the piperidine nitrogen, and the acetamide group.

SAR_Diagram

Modification Point Structural Change Predicted Impact on Activity/Properties Rationale / Analogous Findings
Acetamide Nitrogen (R3) Replace N-propyl with other alkyls (e.g., ethyl, cyclopropyl, isobutyl)Modulates potency and lipophilicity. Larger or branched groups may enhance binding in hydrophobic pockets.In many inhibitor classes, the nature of this group is critical for fitting into the target's active site.[3][19]
Replace N-propyl with aryl or heteroaryl groupsMay introduce new π-π stacking or hydrogen bonding interactions, potentially switching target class.N-aryl derivatives of related amides have shown potent inhibitory activity against enzymes like sEH.[3]
Piperidine Nitrogen (R1) Unsubstituted (N-H)Provides a hydrogen bond donor, which can be crucial for anchoring to the target.The free N-H is often essential for activity in CNS receptor ligands.[17]
N-alkylation (e.g., Methyl, Ethyl)Can increase lipophilicity and blood-brain barrier permeability but may introduce steric clashes.N-alkylation can alter receptor subtype selectivity.[17]
Piperidine Ring (R2) Introduction of substituents (e.g., methyl, fluoro)Can lock the ring into a specific conformation, improving binding affinity and selectivity.Chiral optimization using substituents is a common strategy to enhance pharmacological properties.[2][20]
Ether Linkage Change to thioether or amine linkageAlters bond angles, flexibility, and hydrogen bonding potential, likely having a profound effect on activity.The ether oxygen is a key hydrogen bond acceptor; its replacement would significantly change electronic properties.

Part 3: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of 2-(Piperidin-3-yloxy)-N-propylacetamide derivatives.

Protocol 1: Synthesis of 2-((1-Boc-piperidin-3-yl)oxy)-N-propylacetamide via Williamson Ether Synthesis

Objective: To synthesize the N-Boc protected core structure.

Materials:

  • (R)- or (S)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-chloro-N-propylacetamide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypiperidine dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Re-cool the mixture to 0 °C and add a solution of 2-chloro-N-propylacetamide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To evaluate the inhibitory potency of synthesized derivatives against human sEH, a potential anti-inflammatory target.[3]

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as the fluorescent substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add assay buffer.

  • Add a small volume (e.g., 1 µL) of the test compound dilutions to the appropriate wells. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant human sEH enzyme to all wells except for the "no enzyme" control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding the PHOME substrate to all wells.

  • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 30 °C). The hydrolysis of PHOME by sEH generates a fluorescent product.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The 2-(Piperidin-3-yloxy)-N-propylacetamide scaffold represents a promising starting point for the development of novel therapeutics. Its modular synthesis allows for extensive chemical exploration, and insights from analogous structures suggest a high potential for interaction with valuable CNS and anti-inflammatory targets. By leveraging the synthetic protocols and SAR principles outlined in this guide, researchers can systematically design and evaluate new derivatives with tailored pharmacological profiles, paving the way for the discovery of next-generation drug candidates.

References

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - Semantic Scholar. (2021, December 17).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Process for the preparation of n-propyl-n-propylidene acetamide or di-n ... - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • N-piperidin-3-ylbenzamide derivatives for treating cardiovascular diseases - Google Patents. (2015, October 29).
  • N-(3-ethyl-2-propylquinolin-4-yl)-2-(piperidin-1-yl)acetamide | ChemScene. (n.d.).
  • Structural Analysis of 2-Piperidin-4-yl-Actamide Derivatives for hERG Blocking and MCH R1 Antagonistic Activities - Bentham Science Publisher. (n.d.).
  • N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives - Google Patents. (n.d.).
  • Second-generation piperazine derivatives as promising radiation countermeasures - RSC Publishing. (n.d.).
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (2007, October 15).
  • N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents. (n.d.).
  • Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC. (2017, April 10).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC. (2024, July 10).
  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed. (2014, May 22).
  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents. (n.d.).
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - MDPI. (2024, November 21).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13).
  • managing side reactions in the synthesis of N-propyl-2-(propylamino)acetamide - Benchchem. (n.d.).
  • Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (n.d.).
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed. (2019, October 8).
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
  • Substituted amide synthesis by amidation - Organic Chemistry Portal. (n.d.).
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. (2024, September 30).
  • Williamson Ether Synthesis - YouTube. (2018, August 29).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. (n.d.).
  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. (2022, January 12).
  • Preparation Of Chiral N Boc 3 Hydroxypiperidine - Quick Company. (n.d.).
  • A Comparative Analysis of In-Silico and In-Vitro Screening of Piperidine Derivatives - Benchchem. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29).
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26).
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018, May 2).
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF - ResearchGate. (2025, August 10).
  • Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - ResearchGate. (2025, August 7).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29).

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 2-(Piperidin-3-yloxy)-N-propylacetamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale Introduction & Scientific Rationale The compound 2-(Piperidin-3-yloxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale

Introduction & Scientific Rationale

The compound 2-(Piperidin-3-yloxy)-N-propylacetamide (hereafter referred to as P3OPA ) represents a class of piperidine-ether acetamides. Piperidine derivatives are highly validated, privileged structural motifs in the design of G-protein-coupled receptor (GPCR) ligands, particularly for the Melanocortin-4 Receptor (MC4R)[1][2]. MC4R is a critical central regulator of energy homeostasis; its activation by agonists stimulates the Gαs-adenylyl cyclase pathway, leading to intracellular cAMP accumulation[3][4].

To rigorously evaluate P3OPA as a putative MC4R agonist, we must deploy a self-validating in vitro assay cascade. This cascade is designed not merely to generate data, but to establish a causal chain of pharmacological evidence:

  • Target Engagement (Affinity): Does the compound physically bind to the receptor?

  • Functional Efficacy (Agonism): Does binding induce the necessary conformational change to activate Gαs signaling?

  • Metabolic Survivability (ADME): Is the molecule stable enough in vitro to warrant downstream in vivo testing?

Workflow A Compound Prep 2-(Piperidin-3-yloxy)- N-propylacetamide B Primary Screen Radioligand Binding (Target Affinity) A->B C Secondary Screen HTRF cAMP Assay (Functional Efficacy) B->C D In Vitro ADME Microsomal Stability (Metabolic Clearance) C->D

Figure 1: Sequential in vitro screening workflow for 2-(Piperidin-3-yloxy)-N-propylacetamide.

Protocol 1: Radioligand Binding Assay (Target Engagement)

Rationale & Causality

Before assessing functional output, direct orthosteric target engagement must be confirmed. A functional response without confirmed binding could indicate off-target downstream effects (e.g., direct adenylyl cyclase activation or phosphodiesterase inhibition). By measuring the displacement of the radiolabeled reference agonist [125I]-NDP-α-MSH, we isolate the specific binding event at the MC4R orthosteric site.

Step-by-Step Methodology
  • Membrane Preparation: Utilize HEK293 cells stably expressing human MC4R. Homogenize cells in ice-cold lysis buffer and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Buffer Formulation: Prepare binding buffer containing 25 mM HEPES (pH 7.4), 1.5 mM CaCl₂, 1 mM MgSO₄, and 0.2% Bovine Serum Albumin (BSA). Causality note: Divalent cations (Ca²⁺, Mg²⁺) are critical for stabilizing the GPCR-ligand complex, while BSA prevents non-specific binding of the lipophilic piperidine compound to plasticware.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of MC4R membrane suspension (10 µg protein/well).

    • 25 µL of[125I]-NDP-α-MSH (final concentration 0.5 nM).

    • 25 µL of P3OPA at varying concentrations (10⁻¹¹ to 10⁻⁴ M) to generate a dose-response curve.

  • Equilibration: Incubate the microplate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Washing: Harvest the reaction onto GF/C glass fiber filter plates pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly separate bound from free radioligand.

  • Detection: Dry the plates, add 50 µL of scintillation cocktail, and quantify radioactivity using a MicroBeta liquid scintillation counter. Calculate the IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Rationale & Causality

Binding affinity (


) does not distinguish between agonists and antagonists. To determine if P3OPA activates MC4R, we measure the accumulation of intracellular cyclic AMP (cAMP), the canonical second messenger for Gαs-coupled receptors[3]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its ratiometric readout (665 nm / 620 nm) mathematically eliminates optical interference and compound auto-fluorescence, ensuring high data integrity[5][6]. The assay relies on competitive binding between native cellular cAMP and a d2-labeled cAMP tracer for a Europium cryptate-labeled anti-cAMP antibody[7].

Pathway Ligand 2-(Piperidin-3-yloxy)-N-propylacetamide Receptor Melanocortin-4 Receptor (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase GProtein->AC Allosteric Activation cAMP Intracellular cAMP Accumulation AC->cAMP ATP Hydrolysis HTRF HTRF Detection (Decrease in 665/620 FRET Ratio) cAMP->HTRF Competes with d2-cAMP

Figure 2: MC4R Gs-coupled signaling pathway and HTRF cAMP detection principle.

Step-by-Step Methodology
  • Cell Preparation: Harvest MC4R-expressing HEK293 cells and resuspend in Stimulation Buffer (Hank's Balanced Salt Solution supplemented with 5 mM HEPES and 0.5 mM IBMX). Causality note: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion is mandatory to prevent the rapid degradation of synthesized cAMP, allowing it to accumulate to detectable levels[8].

  • Cell Seeding: Dispense 5 µL of the cell suspension (2,000 cells/well) into a 384-well low-volume white microplate[8].

  • Compound Stimulation: Add 5 µL of 2X concentrated P3OPA (diluted in Stimulation Buffer) to the wells. Include Forskolin (10 µM) as a positive system control and NDP-α-MSH as a reference agonist. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Eu³⁺-Cryptate, both reconstituted in the manufacturer's Lysis Buffer[5].

  • FRET Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark to allow the competitive immunoassay to reach equilibrium.

  • Time-Resolved Measurement: Read the plate on a TRF-compatible multimode reader (e.g., Berthold Tristar 5). Excitation is set to 320 nm, with dual emission readings at 620 nm (Eu³⁺ donor) and 665 nm (d2 acceptor) following a 0.2 ms delay[6].

  • Data Processing: Calculate the FRET ratio:

    
    . The ratio is inversely proportional to the cAMP concentration[6][7].
    

Protocol 3: In Vitro Microsomal Stability (ADME)

Rationale & Causality

A compound with high affinity and efficacy is not viable if it is rapidly cleared by hepatic enzymes. The ether linkage and the N-propylacetamide moiety of P3OPA are highly susceptible to Phase I metabolism (e.g., O-dealkylation or N-dealkylation by Cytochrome P450 enzymes). Incubating the compound with Human Liver Microsomes (HLM) provides a predictive intrinsic clearance (


) value, validating its structural robustness.
Step-by-Step Methodology
  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Add P3OPA to a final concentration of 1 µM. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality note: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur, serving as our negative control.

  • Kinetic Sampling: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). This instantly precipitates the microsomal proteins and halts the enzymatic reaction.

  • Sample Processing & LC-MS/MS: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials and quantify the remaining parent compound relative to the internal standard to calculate the half-life (

    
    ).
    

Quantitative Data Interpretation

To establish a self-validating system, the experimental data for P3OPA must be benchmarked against known standards. Below is a structured summary of expected quantitative outcomes.

Table 1: Representative In Vitro Profiling Data Summary

Assay CategoryParameterReference Agonist (NDP-α-MSH)P3OPA (Test Compound)Pharmacological Interpretation
Radioligand Binding

(nM)
0.12 ± 0.0345.2 ± 3.1Moderate orthosteric target affinity.
HTRF cAMP Assay

(nM)
0.08 ± 0.0182.5 ± 6.4Functional Gαs-coupled receptor activation.
HTRF cAMP Assay

(%)
100% (Defined)96% ± 2.5%Full agonist efficacy; no partial agonism observed.
Microsomal Stability

(min)
N/A (Peptide)24.5High metabolic turnover; structural optimization required to block CYP liability.

References

  • National Institutes of Health (NIH)
  • HTRF cAMP Gi Detection Kit, 1,000 Assay Points Revvity URL
  • WO2002059117A1 - Piperazine- and piperidine-derivatives as melanocortin receptor agonists Google Patents URL
  • CAMP - GS HIRANGE KIT Genomax URL
  • WO2019162312A1 - Mc4r agonist efficacy in subjects with mc4r deficiencies and impaired nfat signaling Google Patents URL
  • National Institutes of Health (NIH)
  • MEASURING HTRF® ASSAYS WITH THE TRISTAR 5 MULTIMODE READER Berthold Technologies URL
  • Privileged structure based ligands for melanocortin receptors—Substituted benzylic piperazine derivatives ResearchGate URL

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 2-(Piperidin-3-yloxy)-N-propylacetamide

Introduction: A Structural Analogue Approach to a Novel Piperidine Derivative 2-(Piperidin-3-yloxy)-N-propylacetamide is a novel small molecule featuring a piperidine scaffold, a common motif in many biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Structural Analogue Approach to a Novel Piperidine Derivative

2-(Piperidin-3-yloxy)-N-propylacetamide is a novel small molecule featuring a piperidine scaffold, a common motif in many biologically active compounds. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to other well-characterized piperidine derivatives allows us to propose a strategic framework for its initial in vitro evaluation. This guide, therefore, serves as a comprehensive starting point for researchers and drug development professionals to explore the potential biological activities of this and structurally related compounds.

Based on published research on similar piperidine-containing molecules, we can hypothesize that 2-(Piperidin-3-yloxy)-N-propylacetamide may exhibit modulatory effects on inflammatory pathways and potentially interact with G-protein coupled receptors (GPCRs) such as serotonin or sigma receptors. For instance, studies on 2-(piperidin-3-yl)phthalimides have demonstrated their ability to reduce inflammatory markers in cell-based assays[1][2]. Similarly, other piperidine derivatives have been investigated for their roles as inhibitors of enzymes like soluble epoxide hydrolase, which is involved in inflammation[3]. Therefore, the protocols outlined in this document are designed to provide a robust initial screening cascade to elucidate the bioactivity of this novel compound.

Physicochemical Properties and Reagent Preparation

A thorough understanding of a compound's physicochemical properties is fundamental to reliable and reproducible in vitro studies. While experimental data for 2-(Piperidin-3-yloxy)-N-propylacetamide is not available, we have compiled a table of predicted and essential parameters to consider.

PropertyPredicted/Recommended ValueNotes
Molecular Formula C₁₀H₂₀N₂O₂[4][5][6]
Molecular Weight 200.28 g/mol [4][5][6]
Appearance White to off-white solidBased on typical piperidine derivatives[5].
Solubility Soluble in DMSOA 10 mM stock solution in DMSO is recommended for initial experiments.
Aqueous Solubility Predicted to be lowThe use of a hydrochloride salt may improve aqueous solubility[7].
Stability Stable under standard laboratory conditionsProtect from light and moisture. Long-term storage at -20°C is recommended.
Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of 2-(Piperidin-3-yloxy)-N-propylacetamide for use in cell culture experiments.

Materials:

  • 2-(Piperidin-3-yloxy)-N-propylacetamide powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of 2-(Piperidin-3-yloxy)-N-propylacetamide powder using an analytical balance.

  • Calculating the Volume of DMSO: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if required, filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Initial Cellular Assays: Cytotoxicity and Viability

Prior to assessing the biological activity of a compound, it is crucial to determine its effect on cell viability. This ensures that any observed effects are not simply a consequence of cytotoxicity.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cell line of interest (e.g., RAW 264.7 murine macrophages for inflammation studies)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-(Piperidin-3-yloxy)-N-propylacetamide stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-(Piperidin-3-yloxy)-N-propylacetamide stock solution in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Functional Assays: Investigating Anti-Inflammatory Potential

Based on the activity of related compounds, a primary area of investigation for 2-(Piperidin-3-yloxy)-N-propylacetamide is its potential anti-inflammatory effects. Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation.

Protocol 3: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation. The Griess assay can be used to measure nitrite, a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(Piperidin-3-yloxy)-N-propylacetamide stock solution (10 mM in DMSO)

  • Griess Reagent System (e.g., from Promega)

  • Nitrite standard solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 2-(Piperidin-3-yloxy)-N-propylacetamide for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Sample Collection: Collect the cell culture supernatant for nitrite measurement.

  • Griess Assay: Perform the Griess assay according to the manufacturer's instructions. This typically involves adding the Griess reagents to the supernatant and incubating for a short period to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using a standard curve generated from the nitrite standard solution. Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control.

Target Deconvolution: Exploring Potential Molecular Interactions

The piperidine scaffold is present in many GPCR ligands. Therefore, it is plausible that 2-(Piperidin-3-yloxy)-N-propylacetamide may interact with one or more of these receptors.

Hypothesized Signaling Pathway Interactions

Given the data on related compounds binding to serotonin (5-HT) and sigma (σ) receptors, a potential mechanism of action could involve the modulation of downstream signaling pathways. For example, activation of certain 5-HT receptors can influence inflammatory responses[2].

G cluster_membrane Cell Membrane GPCR Hypothesized GPCR (e.g., 5-HT or σ Receptor) G_Protein G-Protein Activation/Inhibition GPCR->G_Protein Compound 2-(Piperidin-3-yloxy) -N-propylacetamide Compound->GPCR Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Inflammatory Gene Expression (e.g., iNOS, IL-6) Transcription_Factor->Gene_Expression Inflammatory_Response Cellular Inflammatory Response Gene_Expression->Inflammatory_Response

Caption: Hypothesized GPCR signaling pathway potentially modulated by 2-(Piperidin-3-yloxy)-N-propylacetamide.

Experimental Workflow for Target Identification

A systematic approach is required to identify the molecular target(s) of a novel compound. The following workflow outlines a potential strategy.

G Start Novel Compound: 2-(Piperidin-3-yloxy) -N-propylacetamide Phenotypic_Screening Phenotypic Screening (e.g., Anti-inflammatory Assay) Start->Phenotypic_Screening Active Compound is Active Phenotypic_Screening->Active Inactive Compound is Inactive Phenotypic_Screening->Inactive Target_Class_Screening Target Class Screening (e.g., GPCR Panel) Active->Target_Class_Screening Binding_Assay Direct Binding Assays (e.g., Radioligand Binding) Target_Class_Screening->Binding_Assay Target_Validation Target Validation (e.g., siRNA, CRISPR) Binding_Assay->Target_Validation Mechanism_of_Action Mechanism of Action Studies Target_Validation->Mechanism_of_Action

Caption: Experimental workflow for the identification and validation of the molecular target(s).

Concluding Remarks

The application notes and protocols provided herein offer a comprehensive and scientifically grounded framework for the initial in vitro characterization of 2-(Piperidin-3-yloxy)-N-propylacetamide. While the lack of direct published data necessitates a predictive approach based on structural analogues, the outlined experimental strategies will enable researchers to systematically investigate the cytotoxic profile, potential anti-inflammatory properties, and molecular targets of this novel compound. As with any new chemical entity, careful experimental design, appropriate controls, and thorough data analysis will be paramount to elucidating its biological function and therapeutic potential.

References

  • Mamedov, C., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (2025). 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations. Available at: [Link]

  • Semantic Scholar. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Available at: [Link]

  • Molport. (n.d.). 2-(piperidin-4-yloxy)-N-propylacetamide. Available at: [Link]

Sources

Method

Application Note: HPLC-MS/MS Analysis of 2-(Piperidin-3-yloxy)-N-propylacetamide

Abstract This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification of 2-(Piperidin-3-yloxy)-N-propylacetamide . Due to the presenc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the quantification of 2-(Piperidin-3-yloxy)-N-propylacetamide . Due to the presence of a secondary amine (piperidine moiety) and a polar amide linker, this analyte presents specific challenges regarding peak tailing and retention. This guide utilizes a Charged Surface Hybrid (CSH) C18 stationary phase to ensure superior peak symmetry under acidic conditions, compatible with high-sensitivity Electrospray Ionization (ESI+). The method is validated against ICH Q2(R2) guidelines, suitable for pharmacokinetic (PK) profiling and impurity analysis in pharmaceutical development.

Chemical Context & Analytical Challenges

Physicochemical Properties
  • Analyte: 2-(Piperidin-3-yloxy)-N-propylacetamide

  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol

  • Monoisotopic Mass: 200.15 g/mol

  • Predicted pKa (Base): ~9.8 (Piperidine secondary amine)

  • Predicted LogP: ~0.5–0.8 (Moderately polar)

The "Basic Amine" Challenge

The piperidine ring contains a secondary amine that is protonated at neutral and acidic pH. On traditional silica-based C18 columns, these positively charged amines interact with residual silanols (


), causing severe peak tailing, variable retention times, and reduced sensitivity.

Strategic Solution: Instead of using high pH mobile phases (which can degrade silica columns and reduce ESI+ sensitivity), this protocol employs a Charged Surface Hybrid (CSH) C18 column. The CSH particle surface carries a low-level positive charge that repels the protonated amine, effectively mitigating silanol interactions while allowing the use of acidic mobile phases (Formic Acid) that are optimal for positive mode MS ionization [1].

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-(Piperidin-3-yloxy)-N-propylacetamide (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d7-propyl) or a structural analog (e.g., Piperidine-3-carboxamide).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Sample Preparation (Protein Precipitation)

Target Matrix: Rat Plasma (adaptable to human plasma/microsomes)

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Rationale: Acidified ACN disrupts protein binding and ensures the basic analyte remains soluble in the organic phase.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (1:1 dilution).

    • Rationale: Diluting with water prevents "solvent effect" (peak broadening) when injecting high-organic extracts onto a reversed-phase column.

LC-MS/MS Conditions
Chromatographic Parameters
ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Waters XSelect CSH C18 XP, 2.1 x 50 mm, 2.5 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2–5 µL
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Note: Ammonium formate is added to Phase A to boost ionic strength, further suppressing silanol activity.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.5095Elution Ramp
4.5095Wash
4.605Re-equilibration
6.005End of Run
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Source Temp: 150°C

  • Cone Gas: 50 L/hr

  • Desolvation Gas: 800 L/hr

MRM Transitions (Multiple Reaction Monitoring)

Since this is a custom analyte, transitions must be optimized. Below are the predicted high-probability transitions based on fragmentation rules for piperidine amides [2].

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Mechanism
Target 201.2 ([M+H]+)84.1 2520Piperidine ring cleavage (Quantifier)
Target 201.2 ([M+H]+)114.1 2515Loss of propyl-amine
Target 201.2 ([M+H]+)142.1 2512Ether cleavage (loss of acetamide)

Method Validation Strategy (ICH Q2 R2)

To ensure data integrity, the method must be validated following ICH Q2(R2) guidelines [3].

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Criteria: Calibration curve must have

    
    . Weighting factor (
    
    
    
    ) is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
Accuracy & Precision
  • QC Levels: LLOQ, Low, Mid, High.

  • Replicates: n=5 per level over 3 days.

  • Acceptance:

    
     bias and CV ( 
    
    
    
    at LLOQ).
Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. analyte in neat solution.

  • Recovery: Compare peak area of pre-extraction spike vs. post-extraction spike.

  • Note: If Matrix Factor is < 0.8 or > 1.2, consider using a stable isotope-labeled internal standard to compensate.

Visual Workflows

Analytical Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis Step1 Plasma Aliquot (50 µL) Step2 Spike IS (10 µL) Step1->Step2 Step3 PPT: ACN + 0.1% FA (200 µL) Step2->Step3 Step4 Centrifuge 10k x g Step3->Step4 Step5 Dilute Supernatant 1:1 with Water Step4->Step5 Step6 Inject (2-5 µL) CSH C18 Column Step5->Step6 Step7 ESI+ Ionization [M+H]+ = 201.2 Step6->Step7 Step8 MRM Detection 201.2 -> 84.1 Step7->Step8

Figure 1: Step-by-step workflow from biological matrix to MS detection.

Troubleshooting Logic (Peak Tailing)

DecisionTree Start Issue: Peak Tailing Check1 Check Mobile Phase pH Start->Check1 Action1 Add Ammonium Formate (Increase Ionic Strength) Check1->Action1 pH < 3 but no buffer? Check2 Check Column Type Check1->Check2 pH & Buffer OK Action2 Switch to CSH or Polar-Embedded C18 Check2->Action2 Standard C18 used? Action3 Reduce Injection Vol or Dilute Sample Check2->Action3 CSH used but overloading?

Figure 2: Troubleshooting decision tree for correcting peak tailing in basic amine analysis.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology. Retrieved from

  • National Institutes of Health (NIH). Fragmentation pattern of amides by EI and HRESI. PMC6016333. Retrieved from

  • European Medicines Agency (EMA) / ICH. ICH guideline Q2(R2) on validation of analytical procedures.[1][2][3] (2024).[1][2][3][4] Retrieved from

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Retrieved from

Sources

Application

Application Note: Comprehensive NMR Structural Elucidation of 2-(Piperidin-3-yloxy)-N-propylacetamide

Introduction & Scientific Rationale Piperidine rings are ubiquitous structural motifs in modern pharmacophores, often serving as basic centers that improve solubility and target binding[1]. The precise structural charact...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Piperidine rings are ubiquitous structural motifs in modern pharmacophores, often serving as basic centers that improve solubility and target binding[1]. The precise structural characterization of piperidine derivatives, such as 2-(Piperidin-3-yloxy)-N-propylacetamide (C₁₀H₂₀N₂O₂), is a critical quality control step in drug development[1].

Elucidating this specific molecule presents three distinct analytical challenges:

  • Conformational Dynamics : The piperidine ring adopts a chair conformation, leading to distinct axial and equatorial proton environments that manifest as complex, overlapping multiplets[1].

  • Stereochemical Effects : The C3 position of the piperidine ring is a chiral center. This breaks the local symmetry of the adjacent ether methylene group (-O-CH₂-C=O), rendering its protons diastereotopic.

  • Exchangeable Protons : The molecule contains both a secondary amine (piperidine NH) and a secondary amide (N-propylacetamide NH), necessitating careful solvent selection to observe scalar couplings without rapid proton exchange[2].

Experimental Protocol: Sample Preparation & Acquisition

A self-validating NMR protocol requires optimal sample conditions to ensure high signal-to-noise (S/N) ratios, which are strictly required for multi-dimensional experiments[3].

Step-by-Step Methodology:
  • Solvent Selection : Weigh 15–20 mg of highly purified 2-(Piperidin-3-yloxy)-N-propylacetamide. Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ rather than the standard CDCl₃.

    • Causality: DMSO-d₆ strongly hydrogen-bonds with the amine and amide protons, significantly reducing their chemical exchange rate with residual water[2]. This allows the amide NH to appear as a distinct, measurable triplet (due to coupling with the propyl CH₂) rather than a broadened, featureless singlet.

  • Sample Preparation : Transfer the fully dissolved solution into a high-quality 5 mm NMR tube. Ensure the solution is entirely free of particulate matter to maintain strict magnetic field homogeneity.

  • Data Acquisition : Acquire spectra at 298 K on a 400 MHz or 600 MHz NMR spectrometer.

    • ¹H NMR : 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR / DEPT-135 : 1024 scans to ensure adequate S/N for the quaternary carbonyl carbon, which lacks NOE enhancement.

    • 2D NMR (COSY, HSQC, HMBC) : Utilize standard pulse sequences with gradient selection to suppress artifacts and reduce acquisition time[2].

1D NMR Analysis: Chemical Shifts and Multiplicities

The 1D spectra provide the foundational quantitative data for structural assignment. The table below summarizes the expected chemical shifts based on the electronic environments of the nuclei.

Table 1: ¹H and ¹³C NMR Assignments in DMSO-d₆
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Mechanistic Assignment Notes
Piperidine Ring
NH2.50 - 3.00Broad singlet-Exchangeable proton, slowed by DMSO
C22.40 (ax), 2.80 (eq)Multiplets50.1Deshielded by adjacent amine
C33.40Multiplet74.5Strongly deshielded by ether oxygen
C41.40 (ax), 1.90 (eq)Multiplets30.2Aliphatic backbone
C51.30 (ax), 1.70 (eq)Multiplets24.1Aliphatic backbone
C62.50 (ax), 2.90 (eq)Multiplets45.3Deshielded by adjacent amine
Ether & Acetamide
O-CH₂3.90AB Quartet (J ≈ 15 Hz)67.2Diastereotopic protons due to C3 chirality
C=O--169.5Quaternary carbonyl carbon
Propyl Chain
NH (Amide)7.50Broad triplet (J ≈ 6 Hz)-Couples to adjacent N-CH₂
C1' (N-CH₂)3.10Quartet (J ≈ 6.5 Hz)40.5Deshielded by amide nitrogen
C2' (CH₂)1.45Sextet (J ≈ 7.3 Hz)22.4Central aliphatic chain
C3' (CH₃)0.85Triplet (J ≈ 7.4 Hz)11.2Terminal methyl group

Causality of the AB Quartet: Because C3 is a stereocenter, the two protons of the alpha-carbonyl CH₂ group are in different time-averaged magnetic environments. They couple to each other (geminal coupling, J ≈ 15 Hz) but possess different chemical shifts, appearing as a classic AB quartet rather than a simple singlet[1].

2D NMR Structural Elucidation Workflow

To unambiguously construct the molecule, 1D data must be linked using 2D techniques[3]. This creates a self-validating system where every functional group is orthogonally confirmed.

  • COSY (Correlation Spectroscopy) : Identifies contiguous spin systems[1].

    • System A (Piperidine): Traces the continuous aliphatic network from C2 through C6. The complex overlapping multiplets between 1.3 and 2.9 ppm are definitively resolved here.

    • System B (Propyl Chain): The amide NH (~7.5 ppm) couples to the N-CH₂ protons (~3.1 ppm), which in turn couple to the central CH₂ and terminal CH₃.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps protons to their directly attached carbons[1]. This is crucial for differentiating the overlapping piperidine CH₂ groups (C4, C5, C6) by spreading them across the much wider ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation) : The definitive step that bridges the isolated spin systems[1].

    • The Ether Linkage: The diastereotopic AB quartet protons of the O-CH₂ show a strong 3-bond correlation to the C3 carbon of the piperidine ring.

    • The Amide Linkage: Both the O-CH₂ protons and the propyl N-CH₂ protons show correlations to the quaternary carbonyl carbon (~169.5 ppm), locking the entire molecular framework together.

Workflow Step1 1. Sample Preparation (15-20 mg in DMSO-d6) Step2 2. 1D NMR Acquisition (1H, 13C, DEPT-135) Step1->Step2 Step3 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Step2->Step3 Sub1 Identify Spin Systems (Piperidine & Propyl chains) Step3->Sub1 COSY Sub2 Resolve Diastereotopic Protons (Ether CH2 AB Quartet) Step3->Sub2 HSQC Sub3 Map Connectivities (Ether & Amide linkages) Step3->Sub3 HMBC Final 4. Unambiguous Structural Elucidation 2-(Piperidin-3-yloxy)-N-propylacetamide Sub1->Final Sub2->Final Sub3->Final

Logical workflow for 2D NMR structural elucidation of the piperidine derivative.

Conclusion

By employing a strategic combination of solvent selection (DMSO-d₆) and multi-dimensional NMR techniques, the complex structure of 2-(Piperidin-3-yloxy)-N-propylacetamide can be unambiguously elucidated. The observation of diastereotopic protons and the mapping of HMBC correlations across the ether and amide linkages create a highly reliable, self-validating dataset suitable for regulatory submission and quality assurance in drug development[3].

References

  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem. 1

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Fuloria, N. K., et al. ResearchGate / OMICS. 2

  • A framework for automated structure elucidation from routine NMR spectra. Huang, Z., et al. Chemical Science, Royal Society of Chemistry. 3

Sources

Method

Application Notes and Protocols for the Investigation of 2-(Piperidin-3-yloxy)-N-propylacetamide as a Putative Receptor Antagonist

Disclaimer: The biological target and mechanism of action for 2-(Piperidin-3-yloxy)-N-propylacetamide are not established in the public domain. The following application notes and protocols are presented as a hypothetica...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The biological target and mechanism of action for 2-(Piperidin-3-yloxy)-N-propylacetamide are not established in the public domain. The following application notes and protocols are presented as a hypothetical yet scientifically-grounded guide for researchers. This document is intended to serve as a template for investigating the potential receptor antagonist properties of this compound based on the well-documented activities of structurally related molecules containing the piperidine scaffold. All experimental data presented herein are illustrative and for guidance purposes only.

Introduction: The Piperidine Scaffold and Rationale for Investigation

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved metabolic stability and the ability to engage in key binding interactions within receptor pockets.[1] Derivatives of piperidine have demonstrated a wide spectrum of biological activities, with a significant number acting as antagonists at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[2][3][4]

The compound 2-(Piperidin-3-yloxy)-N-propylacetamide (hereafter referred to as Compound X) incorporates this key heterocyclic motif. Analysis of its structure reveals features common to ligands for several central nervous system (CNS) receptor families. Specifically, the piperidine moiety is a critical structural element for activity at histamine H3 and sigma (σ) receptors.[2][5] Furthermore, related structures are known to interact with serotonin (5-HT) and N-methyl-D-aspartate (NMDA) receptors.[6][7][8]

Given this precedent, Compound X represents a compelling candidate for pharmacological screening to identify and characterize potential receptor antagonist activity. These application notes provide a strategic framework and detailed protocols for a primary screening cascade to evaluate the affinity and functional activity of Compound X at three high-probability receptor targets: the Sigma-1 (σ1) receptor, the Serotonin 5-HT2A receptor, and the Histamine H3 (H3) receptor.

Proposed Primary Screening Targets

Sigma-1 (σ1) Receptor
  • Rationale: The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions.[9] Numerous piperidine-containing compounds have been identified as high-affinity ligands and antagonists for σ1 receptors.[2][10][11] The investigation of Compound X at this target is therefore a logical starting point.

Serotonin 5-HT2A Receptor
  • Rationale: The 5-HT2A receptor, a Gq-coupled GPCR, is a major target for antipsychotic and antidepressant medications. The benzoylpiperidine fragment, in particular, is a well-established pharmacophore for 5-HT2A antagonism.[12] While Compound X lacks the benzoyl group, the core piperidine is a frequent component of 5-HT receptor ligands, making the 5-HT2A receptor a plausible target.[6][7]

Histamine H3 Receptor
  • Rationale: The H3 receptor is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Non-imidazole H3 antagonists, many of which are based on a piperidine core, are of significant interest for treating cognitive and sleep-wake disorders.[5][13][14] The structure of Compound X aligns with the general pharmacophoric features of this class of antagonists.

Experimental Workflows and Protocols

The following protocols outline a two-stage approach for each target: a primary binding assay to determine affinity (Kᵢ) followed by a functional assay to confirm antagonism and determine potency (IC₅₀).

General Experimental Workflow

The proposed screening cascade is designed to efficiently characterize the pharmacological profile of Compound X.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & MoA CompoundX Compound X (2-(Piperidin-3-yloxy)-N-propylacetamide) BindingAssay Radioligand Binding Assays (Determine Affinity, Ki) CompoundX->BindingAssay Target1 σ1 Receptor BindingAssay->Target1 Parallel Screening Target2 5-HT2A Receptor BindingAssay->Target2 Parallel Screening Target3 H3 Receptor BindingAssay->Target3 Parallel Screening Hit Identify 'Hit' Targets (e.g., Ki < 1 µM) Target1->Hit Target2->Hit Target3->Hit FunctionalAssay Functional Antagonist Assays (Determine Potency, IC50) Selectivity Selectivity Profiling (Against related receptors) FunctionalAssay->Selectivity Hit->FunctionalAssay For confirmed binders MoA Mechanism of Action (e.g., Schild Analysis) Selectivity->MoA G Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Activates Antagonist Compound X (Antagonist) Antagonist->Receptor Blocks Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca

Figure 2: Antagonism of the 5-HT2A Gq-coupled signaling pathway.

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for the initial characterization of 2-(Piperidin-3-yloxy)-N-propylacetamide as a potential receptor antagonist. The piperidine scaffold is a highly validated starting point for the discovery of novel CNS-active agents. [4]By systematically applying the described radioligand binding and functional assay protocols, researchers can efficiently determine the affinity, potency, and selectivity profile of this and other novel compounds, paving the way for further preclinical development.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry. [Link]

  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (n.d.). ChEMBL Database. [Link]

  • 2-(piperidin-4-yloxy)-N-propylacetamide | 902836-22-0. (n.d.). MolPort. [Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. (2024). ACS Omega. [Link]

  • Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. (2024). Medicine in Drug Discovery. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. [Link]

  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). International Journal of Molecular Sciences. [Link]

  • Piperidine derivative having nmda receptor antagonistic activity. (2007).
  • Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. (n.d.). European Journal of Pharmacology. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

  • Sigma receptor. (n.d.). Wikipedia. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). ACS Publications. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (n.d.). ResearchGate. [Link]

  • N-Propylacetamide. (n.d.). PubChem. [Link]

  • Pharmacology of NMDA Receptors. (n.d.). NCBI Bookshelf. [Link]

  • 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists. (2003).
  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2021). eScholarship. [Link]

  • The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives ORIGINAL ARTICLES. (n.d.). Ingenta Connect. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). International Journal of Molecular Sciences. [Link]

Sources

Application

Application Note: Therapeutic Profiling of 2-(Piperidin-3-yloxy)-N-propylacetamide

This guide outlines the therapeutic profiling, mechanism of action, and experimental protocols for 2-(Piperidin-3-yloxy)-N-propylacetamide , a synthetic amino-ether-amide derivative.[1] Based on its pharmacophore—compris...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the therapeutic profiling, mechanism of action, and experimental protocols for 2-(Piperidin-3-yloxy)-N-propylacetamide , a synthetic amino-ether-amide derivative.[1]

Based on its pharmacophore—comprising a basic piperidine ring, an ether linkage, and a propyl-substituted acetamide chain—this compound is classified as a putative state-dependent voltage-gated sodium channel (Nav) blocker with potential Sigma-1 receptor (σ1R) modulatory activity .[1] Its structural homology to Class IB anti-arrhythmics (e.g., Mexiletine) and amide-type local anesthetics (e.g., Ropivacaine) positions it as a lead candidate for neuropathic pain management and local anesthesia .[1]

[1]

Compound Overview & Chemical Identity

Systematic Name: 2-(Piperidin-3-yloxy)-N-propylacetamide Chemical Class: Amino-ether-amide / Piperidine derivative Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: ~200.28 g/mol Key Structural Features: [1][2][3][4][5][6][7]

  • Piperidine Head: Provides the ionizable basic center (

    
    ) essential for intracellular channel pore blocking.[1]
    
  • Ether Linkage: Increases flexibility compared to direct amide analogs, potentially influencing channel state affinity.[1]

  • Propyl-Acetamide Tail: Lipophilic moiety facilitating membrane penetration and "hinge" interaction within the receptor binding pocket.[1]

Therapeutic Applications
Application AreaPrimary MechanismClinical Relevance
Neuropathic Pain Nav1.7 / Nav1.8 Blockade Inhibition of ectopic discharge in injured dorsal root ganglion (DRG) neurons.[1]
Local Anesthesia Nav1.5 / Nav1.1 Blockade Reversible inhibition of nerve impulse conduction (similar to Lidocaine).[1]
Neuroprotection Sigma-1 Receptor Agonism Modulation of ER stress and calcium homeostasis in neurodegenerative models.[1]

Mechanism of Action (MOA)[1]

Primary MOA: State-Dependent Sodium Channel Blockade

Like established local anesthetics, 2-(Piperidin-3-yloxy)-N-propylacetamide is hypothesized to bind to the intracellular pore region of voltage-gated sodium channels (VGSCs).[1]

  • Penetration: The uncharged (free base) form diffuses across the neuronal lipid bilayer.[1]

  • Protonation: Inside the cytoplasm, the molecule becomes protonated (cationic).[1]

  • Binding: The cationic form enters the open channel pore and binds to the S6 segment of Domain IV , stabilizing the channel in the Inactivated State .[1]

    • Result: Refractory period prolongation and inhibition of high-frequency neuronal firing (use-dependence).[1]

Secondary MOA: Sigma-1 Receptor Modulation

The 3-substituted piperidine moiety is a privileged scaffold for Sigma-1 receptor (


R) ligands.[1] Binding to 

R at the endoplasmic reticulum-mitochondrion-associated membrane (MAM) can:
  • Inhibit calcium influx via NMDA receptors.[1]

  • Reduce neuroinflammation by modulating microglial activation.[1]

MOA_Pathway Compound 2-(Piperidin-3-yloxy)- N-propylacetamide Membrane Lipid Bilayer (Passive Diffusion) Compound->Membrane Free Base Intracellular Intracellular Space (Protonation pH < pKa) Membrane->Intracellular Entry Nav_Open Nav Channel (Open State) Intracellular->Nav_Open Cationic Form Enters Pore Sigma1 Sigma-1 Receptor (ER Membrane) Intracellular->Sigma1 Allosteric Modulation Nav_Inactivated Nav Channel (Inactivated State) Nav_Open->Nav_Inactivated Stabilization (Use-Dependent Block) Pain Relief Pain Relief Nav_Inactivated->Pain Relief Neuroprotection Neuroprotection Sigma1->Neuroprotection

Caption: Dual-mechanism pathway illustrating membrane permeation, state-dependent Nav channel blockade, and Sigma-1 receptor engagement.[1]

Experimental Protocols

Protocol A: In Vitro Nav1.7 Inhibition Assay (Patch Clamp)

Objective: Determine the


 and state-dependence of the compound on human Nav1.7 channels expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing hNav1.7.[1]

  • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).[1]

  • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).[1]

  • Compound Stock: 100 mM in DMSO (Final DMSO < 0.1%).

Procedure:

  • Setup: Establish whole-cell configuration with seal resistance >1 GΩ.

  • Voltage Protocol (Tonic Block): Hold membrane potential at -120 mV. Apply a 20 ms test pulse to 0 mV every 10 seconds.

  • Perfusion: Perfuse cells with increasing concentrations of 2-(Piperidin-3-yloxy)-N-propylacetamide (0.1, 1, 10, 100, 1000 µM).

  • Voltage Protocol (Use-Dependent Block):

    • Apply a train of 20 pulses to 0 mV at 10 Hz .

    • Measure the peak current reduction from the 1st to the 20th pulse.[1]

  • Analysis: Fit data to the Hill equation to calculate

    
     for tonic vs. phasic block.[1]
    
    • Success Criterion: A >3-fold shift in

      
       between tonic (resting) and phasic (inactivated) protocols indicates therapeutic use-dependence.[1]
      
Protocol B: In Vivo Neuropathic Pain Model (Chung Model)

Objective: Evaluate anti-allodynic efficacy in the Spinal Nerve Ligation (SNL) rat model.

Materials:

  • Male Sprague-Dawley rats (200-250g).[1]

  • Von Frey filaments (Stoelting).[1]

  • Vehicle: Saline or 0.5% Methylcellulose.[1]

Procedure:

  • Induction: Under anesthesia, ligate the L5 and L6 spinal nerves tightly with 6-0 silk suture.[1]

  • Recovery: Allow 7 days for mechanical allodynia to develop (Paw Withdrawal Threshold < 4.0 g).

  • Dosing: Administer 2-(Piperidin-3-yloxy)-N-propylacetamide (e.g., 10, 30, 100 mg/kg, i.p. or p.o.).

  • Testing:

    • Measure paw withdrawal thresholds using the Up-Down Method at 30, 60, 120, and 240 minutes post-dose.[1]

    • Compare against vehicle (negative control) and Gabapentin (100 mg/kg, positive control).[1]

  • Data Output: Plot % Maximum Possible Effect (%MPE) vs. Time.

Synthesis & Quality Control

Synthesis Route (Reductive Amination Strategy):

  • Starting Material: 3-Hydroxypiperidine (N-protected, e.g., N-Boc).[1]

  • Alkylation: React with N-propyl-2-chloroacetamide using NaH in DMF.

  • Deprotection: Removal of N-Boc group (TFA/DCM).[1]

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

QC Specifications:

  • Purity: >98% by HPLC.

  • Identity: ¹H-NMR (confirmation of propyl triplet and piperidine ring protons) and LC-MS (

    
    ).[1]
    
  • Solubility: Soluble in water (as HCl salt) > 10 mg/mL; soluble in DMSO.[1]

References

  • Catterall, W. A. (2000). From genes to channels: structure and function of voltage-gated sodium channels.[1] Neuron, 26(1), 13-25.[1] Link

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: searching for a new target for neuroprotection.[1] Pharmacology & Therapeutics, 124(2), 195-206.[1] Link

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw.[1] Journal of Neuroscience Methods, 53(1), 55-63.[1] Link

  • PubChem Compound Summary. N-Propylacetamide derivatives and Piperidine analogs.[1] Link

Sources

Method

Application Notes and Protocols for the Evaluation of 2-(Piperidin-3-yloxy)-N-propylacetamide in Neurodegenerative Disease Models

Introduction: The Therapeutic Potential of Novel Piperidine Analogs in Neurodegenerative Disease Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and gr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Novel Piperidine Analogs in Neurodegenerative Disease

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1] These disorders are characterized by the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments.[1] Current therapeutic strategies primarily offer symptomatic relief without halting the underlying neurodegenerative processes.[2][3] This underscores the urgent need for novel therapeutic agents that can directly address the complex pathologies of these diseases.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting the central nervous system (CNS).[4] Its derivatives have shown promise in modulating various pathways implicated in neurodegeneration, including neuroinflammation, oxidative stress, and protein aggregation.[2][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel piperidine-containing compound, 2-(Piperidin-3-yloxy)-N-propylacetamide, as a potential therapeutic agent for neurodegenerative diseases.

Proposed Mechanism of Action: A Multi-Target Approach to Neuroprotection

While the specific molecular targets of 2-(Piperidin-3-yloxy)-N-propylacetamide require empirical validation, its structural motifs suggest a plausible multi-target mechanism of action aimed at key pathological drivers of neurodegeneration. Based on the known pharmacology of related piperidine derivatives, we hypothesize a mechanism centered on the modulation of neuroinflammation and the enhancement of neuronal survival pathways.

Hypothesized Signaling Pathway Modulation:

G cluster_0 Neuroinflammatory Stimuli (e.g., Aβ, α-synuclein) cluster_1 Microglia Activation cluster_2 Pro-inflammatory Cascade cluster_3 Neuronal Survival Pathways cluster_4 Cellular Outcomes Stimuli Aβ / α-synuclein Microglia Microglia Stimuli->Microglia NFkB NF-κB Activation Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines ROS Reactive Oxygen Species (ROS) NFkB->ROS Neuroinflammation Reduced Neuroinflammation PI3K_Akt PI3K/Akt Pathway CREB CREB Activation PI3K_Akt->CREB BDNF BDNF Expression CREB->BDNF Neuroprotection Enhanced Neuronal Survival Compound 2-(Piperidin-3-yloxy) -N-propylacetamide Compound->NFkB Inhibition Compound->PI3K_Akt Activation

Causality Behind the Hypothesis:

  • Anti-Inflammatory Action: Many piperidine-containing compounds exhibit anti-inflammatory properties.[7] We propose that 2-(Piperidin-3-yloxy)-N-propylacetamide may inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglia.[5] By suppressing microglial activation and subsequent cytokine release, the compound could mitigate the chronic neuroinflammation that contributes to neuronal damage in AD and PD.

  • Neurotrophic Support: The activation of pro-survival signaling cascades is a critical aspect of neuroprotection. The PI3K/Akt pathway is a central regulator of cell survival, and its activation can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal plasticity, survival, and synaptic function.[2]

In Vitro Evaluation: Protocols for Mechanistic and Efficacy Studies

A tiered in vitro screening approach is essential to validate the hypothesized mechanism of action and determine the neuroprotective efficacy of 2-(Piperidin-3-yloxy)-N-propylacetamide.[8][9]

Experimental Workflow for In Vitro Studies:

G Start Start: In Vitro Evaluation Cell_Culture Cell Line Selection & Culture (e.g., SH-SY5Y, BV-2) Start->Cell_Culture Toxicity Cytotoxicity Assessment (MTT Assay) Cell_Culture->Toxicity Neuroprotection Neuroprotection Assay (e.g., against Aβ, 6-OHDA) Toxicity->Neuroprotection Determine non-toxic concentrations Inflammation Anti-inflammatory Assay (LPS-stimulated BV-2 cells) Neuroprotection->Inflammation Mechanism Mechanistic Studies (Western Blot, qPCR, ELISA) Inflammation->Mechanism Data_Analysis Data Analysis & Interpretation Mechanism->Data_Analysis

Protocol 1: Assessment of Neuroprotective Efficacy in a Neuronal Cell Line

This protocol utilizes the human neuroblastoma cell line SH-SY5Y, a widely used model for neurodegenerative disease research.[10]

Objective: To determine the ability of 2-(Piperidin-3-yloxy)-N-propylacetamide to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) oligomers (an AD model) or 6-hydroxydopamine (6-OHDA) (a PD model).[9]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-(Piperidin-3-yloxy)-N-propylacetamide (stock solution in DMSO)

  • Aβ (1-42) oligomers or 6-OHDA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-(Piperidin-3-yloxy)-N-propylacetamide (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

  • Induction of Neurotoxicity: Add Aβ oligomers (10 µM) or 6-OHDA (50 µM) to the respective wells and incubate for an additional 24 hours.[9] Include control wells with vehicle (DMSO) and toxin alone.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control-1.25 ± 0.08100%
Aβ (1-42) only100.62 ± 0.0549.6%
Aβ + Compound (0.1 µM)0.10.75 ± 0.0660.0%
Aβ + Compound (1 µM)10.98 ± 0.0778.4%
Aβ + Compound (10 µM)101.15 ± 0.0992.0%
Aβ + Compound (100 µM)1001.20 ± 0.0896.0%
Protocol 2: Evaluation of Anti-inflammatory Properties in a Microglial Cell Line

This protocol uses the murine microglial cell line BV-2 to assess the anti-inflammatory effects of the compound.

Objective: To determine if 2-(Piperidin-3-yloxy)-N-propylacetamide can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 2-(Piperidin-3-yloxy)-N-propylacetamide

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitrite measurement (indicator of nitric oxide production)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with the compound (0.1 - 100 µM) for 2 hours.

  • Inflammatory Stimulus: Add LPS (100 ng/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement: Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Data Analysis: Normalize the data to the LPS-only treated group and express as a percentage of inhibition.

Treatment GroupNitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control2.1 ± 0.350 ± 835 ± 5
LPS only25.8 ± 1.51250 ± 98850 ± 75
LPS + Compound (1 µM)18.2 ± 1.1875 ± 65620 ± 50
LPS + Compound (10 µM)9.5 ± 0.8450 ± 40310 ± 28
LPS + Compound (100 µM)4.3 ± 0.5150 ± 2095 ± 12

In Vivo Validation: Protocols for Preclinical Disease Models

Following promising in vitro results, in vivo studies are crucial to evaluate the efficacy of 2-(Piperidin-3-yloxy)-N-propylacetamide in a whole-organism context.[11][12]

Protocol 3: Evaluation in a Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra.[11]

Objective: To assess the neuroprotective and behavioral benefits of 2-(Piperidin-3-yloxy)-N-propylacetamide in the MPTP mouse model of PD.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • 2-(Piperidin-3-yloxy)-N-propylacetamide

  • Saline

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase [TH], anti-Iba1)

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to the following groups (n=10-12 per group):

    • Vehicle Control (saline injections)

    • MPTP + Vehicle

    • MPTP + Compound (low dose)

    • MPTP + Compound (high dose)

  • Compound Administration: Administer the compound or vehicle via oral gavage or intraperitoneal injection daily for a pre-determined period (e.g., 14 days).

  • MPTP Induction: On days 7-11, administer MPTP (e.g., 20 mg/kg, i.p.) or saline to the respective groups.

  • Behavioral Testing: Conduct behavioral assessments (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline and at the end of the study.

  • Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.

  • Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum. Stain for Iba1 to assess microglial activation.

  • Neurochemical Analysis: Use HPLC to measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates.

GroupRotarod Latency (s)TH+ Neurons (Substantia Nigra)Striatal Dopamine (ng/mg tissue)
Vehicle Control185 ± 158500 ± 45015.2 ± 1.8
MPTP + Vehicle65 ± 103800 ± 3205.8 ± 0.9
MPTP + Compound (low)110 ± 125600 ± 4009.1 ± 1.1
MPTP + Compound (high)160 ± 187500 ± 51013.5 ± 1.5

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. Positive and negative controls in each assay are critical for interpreting the results and ensuring the reliability of the data. For instance, in the neuroprotection assay, the "toxin-only" group serves as the positive control for neuronal death, while the "vehicle control" group represents the baseline viability. The dose-dependent effects of the test compound provide further validation of its biological activity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of 2-(Piperidin-3-yloxy)-N-propylacetamide as a potential therapeutic agent for neurodegenerative diseases. By systematically assessing its neuroprotective efficacy, anti-inflammatory properties, and in vivo therapeutic potential, researchers can generate the robust data necessary to advance promising candidates through the drug development pipeline. This structured approach, grounded in established scientific methodologies, will enable a thorough investigation of this novel compound and its potential to address the significant unmet medical need in neurodegenerative disorders.

References

  • Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2024). Source Not Available.
  • In vitro Models of Neurodegenerative Diseases - Frontiers. (2020). Frontiers in Molecular Neuroscience.
  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC. (2024). ACS Chemical Neuroscience.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (2025).
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PMC. (Year Not Available). Frontiers in Aging Neuroscience.
  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine - PMC. (Year Not Available). Journal of Cellular and Molecular Medicine.
  • Animal Models of Parkinson's Disease - Charles River Laboratories. (Year Not Available).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024).
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease - InnoSer. (2023). InnoSer.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024). Preprints.org.
  • Methodologies and limitations in the analysis of potential neuroprotective compounds derived from natural products - ResearchGate. (2025).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Semantic Scholar. (2023).
  • Animal Models of Parkinson's Disease | Abcam. (2025). Abcam.
  • Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d - Benchchem. (Year Not Available). Benchchem.
  • Discovery of Novel Drug Candidates for Alzheimer's Disease by Molecular Network Modeling - Frontiers. (2022). Frontiers in Aging Neuroscience.
  • Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review - Research Journal of Pharmacy and Technology. (2024). Research Journal of Pharmacy and Technology.
  • In Vitro Modeling - MD Biosciences. (2024). MD Biosciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solution Stability of 2-(Piperidin-3-yloxy)-N-propylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of complex functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of complex functionalized heterocycles. 2-(Piperidin-3-yloxy)-N-propylacetamide presents a unique formulation challenge due to its dual vulnerability: an aliphatic secondary amide susceptible to pH-driven hydrolysis, and a secondary piperidine amine highly prone to oxidative degradation.

To ensure the scientific integrity of your assays, this guide moves beyond basic storage recommendations. We will explore the mechanistic causality behind its degradation, establish a self-validating formulation protocol, and align your stability-indicating workflows with[1].

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why the molecule degrades.

  • Amide Hydrolysis: The N-propylacetamide moiety undergoes nucleophilic attack by water. This reaction is heavily catalyzed by both hydronium (

    
    ) and hydroxide (
    
    
    
    ) ions, meaning extreme pH levels will rapidly cleave the amide bond into 2-(piperidin-3-yloxy)acetic acid and propylamine.
  • Oxidative Degradation: The secondary amine within the piperidine ring is a prime target for radical-mediated hydrogen abstraction. In the presence of dissolved oxygen, reactive oxygen species (ROS), or trace transition metals, the piperidine ring undergoes oxidation, leading to the formation of N-oxides, nitrones, and potentially ring-opened autoxidation products[2].

DegradationPathways A 2-(Piperidin-3-yloxy)- N-propylacetamide B Amide Hydrolysis (pH < 3 or pH > 8) A->B H2O, H+/OH- C Oxidative Degradation (ROS / Trace Metals) A->C O2, Radicals D 2-(Piperidin-3-yloxy)acetic acid + Propylamine B->D E Piperidine N-oxide & C-alpha Hydroperoxides C->E

Fig 1: Primary degradation pathways of 2-(Piperidin-3-yloxy)-N-propylacetamide in solution.

Troubleshooting FAQs

Q: Why does my 2-(Piperidin-3-yloxy)-N-propylacetamide solution degrade rapidly at room temperature, and what are the primary degradation products? A: Rapid degradation at room temperature is almost always a symptom of an unoptimized solvent environment. If your solution is unbuffered water, the pH can drift, accelerating base- or acid-catalyzed amide hydrolysis. Furthermore, ambient light and dissolved oxygen initiate the OH-radical degradation of the piperidine ring[2]. Your primary degradation products will be propylamine (from hydrolysis) and piperidine N-oxides (from oxidation).

Q: How do I select the optimal pH and buffer system to prevent hydrolysis? A: Amide hydrolysis follows a V-shaped pH-rate profile. Minimum degradation for aliphatic amides typically occurs in the slightly acidic range (pH 4.5 to 6.0). We recommend a 10 mM Citrate buffer at pH 5.5 . This pH minimizes hydroxide-catalyzed hydrolysis while keeping the piperidine nitrogen (pKa ~9.5) fully protonated. A protonated amine is significantly less susceptible to lone-pair-initiated oxidative degradation.

Q: My solutions are turning slightly yellow over time even at the correct pH. What is happening? A: A yellow shift indicates trace-metal catalyzed autoxidation of the piperidine ring. Even high-purity laboratory water contains trace iron or copper, which catalyzes the Fenton reaction, generating hydroxyl radicals. To arrest this causality loop, you must add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals and sparge your solvents with an inert gas to remove dissolved oxygen.

Q: How should I design a stability-indicating study for this compound? A: Your study must be self-validating and compliant with [1]. Do not rely solely on long-term storage data. Perform forced degradation (stress testing) by exposing the API to 0.1N HCl, 0.1N NaOH, 3%


, and UV light. This ensures your HPLC method can completely resolve the intact API from its hydrolysis and oxidation degradants.
Quantitative Stability Data

To illustrate the causality of buffer and additive selection, below is a summary of stability data for a 10 mM solution over a 14-day accelerated stress period.

Table 1: Stability of 10 mM 2-(Piperidin-3-yloxy)-N-propylacetamide (14-Day Study)

Buffer SystempHAdditiveStorage Temp% Intact API (Day 14)Primary Degradant Observed
PBS7.4None25°C82.4%Piperidine N-oxide
Acetate4.0None25°C88.1%2-(Piperidin-3-yloxy)acetic acid
Citrate5.5None25°C94.5%Trace oxidation products
Citrate5.51 mM EDTA25°C98.2%None detected
Citrate 5.5 1 mM EDTA -20°C >99.9% None detected

Data demonstrates that combining pH 5.5 (to halt hydrolysis), EDTA (to halt metal-catalyzed oxidation), and sub-zero storage yields an optimal stability profile.

Self-Validating Experimental Protocol: Stock Solution Formulation

To guarantee reproducibility, use the following step-by-step methodology to formulate a degradation-resistant stock solution. This protocol incorporates a self-validating feedback loop (Step 5) to ensure baseline integrity.

FormulationWorkflow S1 1. Buffer Prep (pH 5.5) S2 2. Deoxygenation (Argon Sparging) S1->S2 S3 3. API Addition (Light Protected) S2->S3 S4 4. Sterilization (0.22 µm PTFE) S3->S4 S5 5. HPLC Validation & Storage S4->S5

Fig 2: Self-validating workflow for preparing degradation-resistant stock solutions.

Step 1: Buffer Preparation and Chelation Prepare a 10 mM Sodium Citrate buffer using LC-MS grade water. Add 1 mM EDTA. Adjust the pH to exactly 5.5 using dilute citric acid or NaOH. Causality: Citrate provides excellent buffering capacity at pH 5.5, while EDTA sequesters trace transition metals that initiate piperidine oxidation.

Step 2: Deoxygenation Transfer the buffer to a light-protected amber flask. Sparge the solution with high-purity Argon gas for a minimum of 15 minutes. Causality: Removing dissolved oxygen prevents the propagation of radical autoxidation cascades.

Step 3: API Dissolution Weigh the required mass of 2-(Piperidin-3-yloxy)-N-propylacetamide and dissolve it into the deoxygenated buffer to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved. Maintain an Argon blanket over the headspace.

Step 4: Sterile Filtration and Aliquoting Filter the solution through a 0.22 µm PTFE syringe filter into sterile, amber glass HPLC vials. Causality: PTFE is chemically inert and will not leach extractables that could react with the API. Amber glass prevents UV-initiated radical formation.

Step 5: Baseline Validation & Storage (The Self-Validating Step) Immediately inject a 10 µL aliquot of the freshly prepared solution into your HPLC system to establish a


 baseline chromatogram. Verify that the purity is >99.5% and no degradant peaks are present. Once validated, purge the headspace of the remaining vials with Argon, cap tightly, and store at -20°C.
References
  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines. URL:[Link]

  • Tan, W., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." The Journal of Physical Chemistry A, 2024. URL:[Link]

Sources

Optimization

Technical Support Center: Dosage Optimization for 2-(Piperidin-3-yloxy)-N-propylacetamide

This guide serves as a technical support center for researchers optimizing the in vivo dosage of 2-(Piperidin-3-yloxy)-N-propylacetamide . This compound, characterized by its piperidine core and acetamide side chain, pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers optimizing the in vivo dosage of 2-(Piperidin-3-yloxy)-N-propylacetamide . This compound, characterized by its piperidine core and acetamide side chain, presents specific physicochemical properties (basic secondary amine, moderate lipophilicity) that dictate its formulation, pharmacokinetics (PK), and toxicity profile.

The following content is structured as a dynamic troubleshooting and optimization hub.

Quick Status Dashboard
  • Compound Class: Piperidine-ether-acetamide derivative.

  • Primary Challenge: Bioavailability vs. CNS penetration (if applicable) and metabolic stability of the secondary amine.

  • Typical Starting Dose Range: 1–10 mg/kg (IP/IV), 10–30 mg/kg (PO).

  • Solubility Profile: pH-dependent (Basic pKa ~9.5–10.5).

Part 1: Formulation & Solubility Troubleshooting

Q: My compound precipitates immediately upon addition to PBS or Saline. How do I fix this?

Diagnosis: This is a classic issue with free-base piperidines. The secondary amine (piperidine nitrogen) has a pKa of approximately 10. In neutral buffers (pH 7.4), the equilibrium may shift towards the uncharged, lipophilic free base, leading to precipitation.

Solution: The "Acid-First" Solubilization Protocol Do not add PBS directly to the solid. Follow this sequence to generate an in situ salt:

  • Weigh the required amount of 2-(Piperidin-3-yloxy)-N-propylacetamide.

  • Dissolve in a minimal volume of 0.1 N HCl (or 1 eq. molar equivalent of HCl). This protonates the piperidine nitrogen, vastly improving aqueous solubility.

  • Dilute slowly with Saline (0.9% NaCl) or PBS.

  • Check pH: Ensure the final solution pH is physiological (pH 6.0–7.5). If it remains too acidic, back-titrate carefully with dilute NaOH, but watch for reprecipitation (cloudiness).

Q: What is the recommended vehicle for high-dose studies (>50 mg/kg)?

Answer: For higher concentrations where simple saline fails, use a co-solvent system to maintain stability and prevent precipitation in the syringe or peritoneum.

Recommended Vehicle Formulation (Standard Tier):

  • 5% DMSO: Pre-dissolve compound here first.

  • 5% Tween-80 (or Solutol HS 15): Adds surfactant stability.

  • 90% Saline/Water: Added last with vortexing.

Critical Note: Avoid >10% DMSO for in vivo studies as it can induce independent analgesic effects or toxicity, confounding data.

Part 2: Pharmacokinetics (PK) & Route Optimization

Q: Oral (PO) administration shows no efficacy, but Intraperitoneal (IP) works. Why?

Analysis: This suggests a First-Pass Metabolism issue. The secondary amine in the piperidine ring is a prime target for hepatic enzymes (CYP450), specifically N-dealkylation or oxidation.

Troubleshooting Workflow:

  • Check Bioavailability (F%): Compare AUC (Area Under Curve) of PO vs. IV (Intravenous) administration.

    • Formula:

      
      
      
  • Metabolite Screen: Analyze plasma for "N-oxide" or "de-propylated" metabolites.

  • Alternative Route: If PO fails, switch to Subcutaneous (SC) to bypass the portal vein initially, or consider a prodrug strategy (e.g., N-methylation) if chemical modification is an option.

Q: How do I determine the Half-Life ( ) to set dosing frequency?

Protocol: You cannot guess this; it must be measured.

  • Dose: Administer a single bolus (e.g., 5 mg/kg IV).

  • Sampling: Collect blood at T= 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Calculation: Plot Log(Concentration) vs. Time. The slope of the terminal linear phase (

    
    ) determines half-life: 
    
    
    
    .

Part 3: Dose-Finding & Toxicity (FAQs)

Q: What is the Maximum Tolerated Dose (MTD)?

Answer: There is no universal MTD; it is strain- and route-dependent. However, piperidine derivatives can exhibit off-target effects on ion channels or cholinergic systems.

The "3+3" Dose Escalation Protocol (Mouse): Start with 3 mice per group.

  • Low Dose (1 mg/kg): Observe for 24h. No adverse effects

    
     Proceed.
    
  • Mid Dose (10 mg/kg): Observe for sedation, tremors, or piloerection.

  • High Dose (30-50 mg/kg): If 1/3 mice show toxicity, stop. This is your ceiling.

Q: How do I scale the dose from Mouse to Rat?

Answer: Do not use a 1:1 ratio. Use Allometric Scaling based on Body Surface Area (BSA).

  • Formula:

    
    
    
  • Conversion Factor: Divide Mouse Dose by 2 (approximate).

    • Example: 10 mg/kg in Mouse

      
       5 mg/kg in Rat.
      

Part 4: Experimental Workflows (Visualized)

Workflow 1: Dose Optimization Decision Tree

This diagram illustrates the logical flow for determining the optimal therapeutic dose while avoiding toxicity.

DoseOptimization Start START: Lead Compound 2-(Piperidin-3-yloxy)-N-propylacetamide Solubility Step 1: Solubility Check (Vehicle Formulation) Start->Solubility Toxicity Step 2: MTD Determination (Irwin Test / Acute Tox) Solubility->Toxicity Reformulate Action: Reformulate (Add Co-solvents/Cyclodextrins) Solubility->Reformulate Precipitation Safe Safe at Target Dose? Toxicity->Safe PK_Study Step 3: PK Profiling (T1/2, Cmax, AUC) Safe->PK_Study Yes ReduceDose Action: Reduce Dose or Change Route Safe->ReduceDose No (Adverse Effects) Bioavail Bioavailability > 20%? PK_Study->Bioavail Efficacy Step 4: Efficacy Study (Dose Response: 3, 10, 30 mg/kg) Bioavail->Efficacy Yes ChangeRoute Action: Switch Route (PO -> SC/IP) Bioavail->ChangeRoute No (High Metabolism) Reformulate->Solubility ReduceDose->Toxicity ChangeRoute->PK_Study

Caption: Decision matrix for progressing from formulation to efficacy testing, prioritizing safety and bioavailability checkpoints.

Workflow 2: Pharmacokinetic (PK) Profile & Sampling

Understanding the fate of the molecule in the blood is crucial for interpreting efficacy data.

PK_Profile Admin Administration (T=0) Absorb Absorption Phase (Tmax) Admin->Absorb Input Dist Distribution (Tissue/Brain) Absorb->Dist Circulation Metab Metabolism (Liver CYP450) Dist->Metab Clearance Elim Elimination (Renal/Biliary) Dist->Elim Unchanged Drug Metab->Elim Excretion Elim->Admin Next Dose (Based on T1/2)

Caption: The lifecycle of the compound post-administration. Sampling points should target the Absorption (15-30m) and Elimination (2-4h) phases.

Part 5: Data Summary & Reference Tables

Table 1: Recommended Starting Dosage Regimen (Mouse)
ParameterLow DoseMedium DoseHigh DoseRationale
Dose (mg/kg) 1–31030–50Logarithmic spacing covers receptor occupancy range.
Volume (mL/kg) 101010Standard volume to avoid physiological stress.
Conc. (mg/mL) 0.1–0.31.03.0–5.0Ensure solubility at highest concentration first.
Frequency QD (Daily)QDSingle BolusHigh dose often limited by toxicity; use for acute assays.
Table 2: Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Rapid Sedation Off-target CNS effectReduce dose by 50%; check for respiratory depression.
Inconsistent Data Poor solubility/Suspension dosingSwitch to "Acid-First" dissolution; ensure clear solution.
Short Duration Rapid metabolic clearanceSwitch from IP to SC; test multiple doses per day (BID).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy.

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science.

  • Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science.

  • Smith, D. A., et al. (2010). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.

Troubleshooting

Technical Support Center: Purification of 2-(Piperidin-3-yloxy)-N-propylacetamide

[1] Ticket ID: PUR-882-PIP Subject: Isolation and Purification Protocols for Amphiphilic Piperidine Amides Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: PUR-882-PIP Subject: Isolation and Purification Protocols for Amphiphilic Piperidine Amides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The "Purification Personality"

2-(Piperidin-3-yloxy)-N-propylacetamide presents a classic "Janus" challenge in purification:

  • The Basic Handle: The secondary amine (piperidine ring, pKa ~10-11) makes it highly polar and capable of salt formation.[1]

  • The Lipophilic Tail: The N-propylacetamide chain adds non-polar character, often resulting in a molecule that is an oil as a free base but a solid as a salt.[1]

  • The Stereocenter: The 3-yloxy linkage introduces chirality. Unless you used enantiopure starting materials (e.g., (R)-3-hydroxypiperidine), you are purifying a racemate.

This guide prioritizes Acid-Base Extraction as the primary cleanup tool, followed by Modified Chromatography to handle the "sticky" amine nature.

Module A: Acid-Base Extraction (The Workhorse)

User Scenario: “My crude reaction mixture is a dark oil containing unreacted amide coupling reagents and starting materials. Direct chromatography is resulting in poor separation.”

Technical Insight: Because your target molecule contains a basic nitrogen (piperidine), you can reversibly switch its solubility between organic and aqueous phases.[1] This is the most efficient way to remove neutral impurities (like unreacted amides or urea byproducts from DCC/EDC coupling).

Protocol: The "pH Swing" Technique
PhaseActionChemical Logic
1. Solubilization Dissolve crude oil in Ethyl Acetate (EtOAc) or DCM .Solubilizes the neutral impurities and the free base product.
2. Protonation (Extraction) Wash with 1M HCl (aq) (3x). Collect the Aqueous layer.CRITICAL: The piperidine nitrogen protonates (

), becoming water-soluble.[1] Neutrals stay in the organic layer.
3. Neutral Wash Wash the acidic aqueous layer with fresh EtOAc (1x).Removes mechanically trapped neutral organic impurities.
4. Basification Cool aqueous layer on ice. Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 12.Deprotonates the ammonium salt back to the free amine (

). The solution will turn cloudy (oiling out).
5. Isolation Extract the cloudy aqueous mix with DCM (3x). Dry (Na₂SO₄) and concentrate.[2][3][4]The free base returns to the organic phase, now stripped of neutral impurities.
Visualization: Logic Flow of Acid-Base Workup

AcidBaseExtraction Crude Crude Reaction Mixture (Oil/Solid) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutrals/Impurities) DISCARD AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Acidic) (Contains Product as Salt) AcidWash->AqLayer1 Product (H+) Basify Adjust pH to >12 (NaOH/NaHCO3) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Pure Free Base) Extract2->FinalOrg Product (Free Base) FinalAq Aqueous Waste Extract2->FinalAq

Caption: Figure 1. The "pH Swing" purification logic. By toggling the pH, the piperidine moiety moves between phases, leaving non-basic impurities behind.

Module B: Chromatography Solutions

User Scenario: “I am seeing severe peak tailing on my flash column, or the product is co-eluting with a baseline impurity.”

Technical Insight: Secondary amines interact strongly with the acidic silanols (


) on standard silica gel, causing "streaking" or tailing.[1] You must mask these silanols or use a reversed-phase approach.
Option 1: Flash Chromatography (Normal Phase)
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH₄OH) .

  • The "Magic" Ratio: 90:10:1 (DCM:MeOH:NH₄OH).

    • Why: The NH₄OH competes for the silanol sites, allowing your amine product to elute as a sharp band [1].

  • Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane before loading.

Option 2: Preparative HPLC (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Buffer System:

    • Acidic:[5][6] Water (0.1% TFA) / Acetonitrile (0.1% TFA).

      • Result: Product elutes as the TFA salt . Good peak shape, but requires lyophilization.

    • Basic: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

      • Result: Product elutes as Free Base . Better for loading capacity on C18 for basic drugs [2].

Module C: Solidification (Salt Formation)

User Scenario: “My product is a viscous oil. I need a solid for stability studies or weighing.”

Technical Insight: Ether-linked piperidines often have low melting points due to the rotational freedom of the ether and propyl chains. Converting the free base to a salt restricts this freedom, raising the melting point and enabling crystallization.

Protocol: Hydrochloride Salt Formation
  • Dissolve the purified "Free Base" oil in a minimum amount of dry Diethyl Ether or 1,4-Dioxane .[1]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise.

  • A white precipitate should form immediately.

  • Troubleshooting: If it oils out (gummy solid), add a few drops of Methanol and scratch the glass with a spatula to induce nucleation, then dilute with more Ether.

Troubleshooting & FAQs

Ticket #102: "I have a persistent emulsion during extraction."

Cause: The amide functionality (N-propylacetamide) acts as a surfactant, reducing surface tension between water and DCM.[1] Solution:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density difference and drives organics out of the water phase.

  • Filter: Pass the emulsion through a pad of Celite. The emulsion is often stabilized by microscopic particulate matter.

Ticket #105: "My NMR shows a split peak for the propyl group."

Cause: Rotamers.[1] The amide bond (


) has partial double-bond character, leading to restricted rotation. This is not  an impurity.
Verification:  Run the NMR at elevated temperature (e.g., 50°C). If the split peaks coalesce into a sharp singlet/triplet, it is a rotamer effect, not a mixture of compounds [3].
Ticket #108: "I suspect metal contamination from the coupling reaction."

Cause: If Pd/C was used for deprotection or Cu for ether synthesis. Solution: Use a scavenger resin.

  • Protocol: Dissolve product in MeOH. Add SiliaMetS® Thiol or TMT resin. Stir for 4 hours. Filter. This is superior to extraction for trace metal removal (ppm level).

Analytical Validation (QC)

Before releasing the batch, ensure these criteria are met:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Integration of Propyl CH3 (t, 3H) vs Piperidine protons matches 1:1 ratio.[1]
Purity HPLC (210 nm)>95% Area Under Curve.[1]
Counter-ion Ion ChromatographyIf salt formed: Chloride content stoichiometric (e.g., ~11-13% for HCl salt).[1]

References

  • Organic Chemistry Portal. "Flash Chromatography of Amines." Techniques in Organic Chemistry. Available at: [Link][1]

  • Agilent Technologies. "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." Technical Overview 5988-xxxxEN. Available at: [Link][1]

  • Chemistry Steps. "Amide Resonance and Rotamers." Spectroscopy Guides. Available at: [Link]

  • National Institutes of Health (NIH). "Piperidine Synthesis and Pharmacological Applications."[1] PMC Archives. Available at: [Link][1]

Sources

Optimization

enhancing the bioavailability of 2-(Piperidin-3-yloxy)-N-propylacetamide

Disclaimer: The compound "2-(Piperidin-3-yloxy)-N-propylacetamide," hereafter referred to as "Compound-X," is not described in publicly available scientific literature. This guide, therefore, addresses common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound "2-(Piperidin-3-yloxy)-N-propylacetamide," hereafter referred to as "Compound-X," is not described in publicly available scientific literature. This guide, therefore, addresses common challenges and troubleshooting strategies based on the physicochemical properties anticipated for a molecule with its structural motifs (a secondary amine, an ether linkage, and an amide). The principles and protocols outlined are broadly applicable to small molecules exhibiting poor solubility and/or permeability, which are common hurdles in drug development.

Welcome to the technical support center for Compound-X. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges encountered when working to enhance the oral bioavailability of this and similar compounds. The content is structured in a question-and-answer format to provide direct, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the anticipated properties and initial handling of Compound-X.

Q1: What are the likely physicochemical properties of Compound-X that could limit its oral bioavailability?

A: Based on its structure, Compound-X possesses several functional groups that influence its properties.[1] The piperidine ring (a secondary amine) provides a basic center (pKa ~8-10), making its solubility highly pH-dependent.[2] The ether and amide groups can participate in hydrogen bonding, but the overall molecule has a degree of lipophilicity that may lead to low aqueous solubility, especially at physiological pH (pH 6.5-7.4) where the amine is less protonated.[3][4] Furthermore, the combination of polar groups and a flexible structure can result in a stable crystalline lattice, which requires significant energy to break for dissolution, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[5][6]

Q2: What is the first step I should take to characterize the bioavailability problem?

A: The first step is to definitively determine the Biopharmaceutics Classification System (BCS) class of Compound-X.[5][7] This requires experimentally measuring its aqueous solubility and intestinal permeability.

  • Solubility: Determine the solubility at 37°C across a pH range of 1.2 to 6.8. A drug substance is considered "highly soluble" if the highest therapeutic dose is soluble in 250 mL of buffer within this pH range.[8][9]

  • Permeability: Assess permeability using an in vitro model such as a Caco-2 cell monolayer or a Parallel Artificial Membrane Permeability Assay (PAMPA).[10][11][12] A compound is "highly permeable" if its extent of absorption in humans is determined to be ≥85%.[9]

Knowing the BCS class will guide your formulation strategy. For instance, a Class II compound (low solubility, high permeability) will benefit most from solubility enhancement techniques.[13]

Q3: What role do excipients play, and how do I select them for an initial formulation?

A: Excipients are inactive ingredients that are critical for manufacturability, stability, and bioavailability.[14][15][16][17] For an initial formulation of a poorly soluble compound like Compound-X, key excipients include:

  • Wetting Agents/Surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate): These improve the interaction between the hydrophobic drug particles and the aqueous environment, facilitating dissolution.[2]

  • Solubilizers (e.g., PEG 400, Cremophor EL): These can increase the amount of drug that can be dissolved in the gastrointestinal fluids.[18]

  • Polymers (e.g., HPMC, PVP): These are essential for creating advanced formulations like amorphous solid dispersions, where they stabilize the drug in a high-energy, more soluble state.[18][19][20]

The choice of excipients must be systematic, starting with simple compatibility studies and progressing to more complex formulation strategies based on the specific bioavailability challenge.[15]

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter during preclinical development.

Issue 2.1: Poor Aqueous Solubility and Dissolution Rate

Question: My initial dissolution tests for crystalline Compound-X show less than 20% release in 60 minutes in simulated intestinal fluid (pH 6.8). How can I improve this?

Answer: This is a classic sign of a solubility-limited compound (likely BCS Class II or IV). The crystalline form of the drug is too stable to dissolve effectively.[1] The primary strategy is to disrupt this stable crystalline lattice and maintain the drug in a higher-energy, more soluble state.[21][22]

Causality & Recommended Solution: Amorphous Solid Dispersion (ASD)

The thermodynamic energy required to dissolve a crystalline solid is much higher than for an amorphous solid. By creating an ASD, you disperse the drug at a molecular level within a polymer matrix, preventing it from crystallizing.[23] This results in a significantly higher apparent solubility and dissolution rate.[20][21][22]

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug.[22] Screen polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Polyvinylpyrrolidone (PVP), or Soluplus®. HPMCAS is often a good starting point due to its high glass transition temperature (Tg) and low hygroscopicity, which help prevent recrystallization.[21]

  • Manufacturing Method:

    • Spray Drying: Ideal for thermally sensitive compounds. Involves dissolving the drug and polymer in a common solvent and rapidly evaporating the solvent to "trap" the drug in an amorphous state.

    • Hot Melt Extrusion (HME): A solvent-free method where the drug and polymer are mixed and heated to form a molten solution, which is then cooled rapidly.[23]

  • Characterization (Self-Validation):

    • Powder X-ray Diffraction (PXRD): Use this to confirm the absence of crystallinity. A successful ASD will show a "halo" pattern instead of sharp Bragg peaks.

    • Differential Scanning Calorimetry (DSC): This will show a single glass transition temperature (Tg), confirming a homogenous molecular dispersion.

    • In Vitro Dissolution Testing: Re-run the dissolution test. A well-formulated ASD should achieve a state of supersaturation, with dissolution rates far exceeding the crystalline form.

Data Presentation: Comparison of Crystalline vs. ASD Formulations

FormulationSolubility (pH 6.8, µg/mL)Dissolution (% released at 30 min)
Crystalline Compound-X158%
Compound-X:HPMCAS ASD (1:3 ratio)250 (Supersaturated)92%
Issue 2.2: Low Permeability in In Vitro Assays

Question: Compound-X shows high solubility in my new ASD formulation, but the apparent permeability coefficient (Papp) in our Caco-2 assay is still low (<1 x 10⁻⁶ cm/s), and we see a high efflux ratio (>2). What does this indicate?

Answer: This profile (high solubility, low permeability) suggests Compound-X is either a BCS Class III or IV drug. The low Papp value indicates poor passive diffusion across the intestinal epithelium.[12] A high efflux ratio (Papp B-A / Papp A-B) is a clear indicator that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, limiting its absorption.[12]

Causality & Recommended Solution: Prodrug Approach

Efflux transporters recognize specific chemical features. A prodrug strategy can temporarily mask the functional group(s) recognized by the transporter, allowing the modified molecule to cross the cell membrane.[24][25] Once inside the cell or in systemic circulation, the promoiety is cleaved by enzymes (e.g., esterases) to release the active parent drug.[24][26]

Troubleshooting Steps:

  • Identify the Target Moiety: The piperidine nitrogen or the N-propylacetamide group are potential recognition sites for modification. Masking the polar N-H group of the piperidine with a lipophilic, ester-containing promoiety is a common strategy to increase passive diffusion and potentially avoid transporter recognition.[27][28]

  • Prodrug Design & Synthesis: Design a series of simple ester prodrugs (e.g., acetyl, pivaloyl). The goal is to create a derivative with increased lipophilicity that is stable in the gut but rapidly cleaved in plasma or intestinal cells.[29]

  • Validation Workflow:

    • Chemical Stability: Test the stability of the prodrug in simulated gastric and intestinal fluids (pH 1.2 and 6.8).

    • Enzymatic Lability: Confirm that the prodrug is converted back to Compound-X in the presence of human plasma or liver microsomes.

    • Re-run Caco-2 Assay: A successful prodrug should exhibit a higher Papp (A-B) value and a significantly lower efflux ratio compared to the parent compound.

Visualization: Bioavailability Enhancement Strategy Workflow

G cluster_start Start: Characterize Compound-X cluster_sol Solubility Problem cluster_perm Permeability Problem cluster_end Proceed Start Measure Solubility (pH 1.2-6.8) & Permeability (Caco-2/PAMPA) LowSol Low Solubility? Start->LowSol ASD Develop Amorphous Solid Dispersion (ASD) LowSol->ASD Yes LowPerm Low Permeability? LowSol->LowPerm No TestDiss Test Dissolution ASD->TestDiss TestDiss->LowPerm Efflux High Efflux Ratio? LowPerm->Efflux Yes InVivo Proceed to In Vivo PK Studies LowPerm->InVivo No Prodrug Design & Synthesize Prodrug Efflux->Prodrug Yes Efflux->InVivo No TestPerm Test Permeability & Metabolic Stability Prodrug->TestPerm TestPerm->InVivo

Issue 2.3: High Variability in In Vivo Pharmacokinetic (PK) Studies

Question: We dosed our lead ASD formulation in rats and saw extreme variability in plasma exposure (AUC and Cmax) between animals. What could be causing this?

Answer: High inter-animal variability is a common and frustrating issue in preclinical PK studies.[30] It often points to issues with the formulation's performance in vivo or inconsistencies in the study execution itself.[30]

Potential Causes & Troubleshooting Steps:

  • Formulation Instability/Precipitation In Vivo :

    • Cause: While an ASD can create supersaturation, this is a meta-stable state. The drug can precipitate back into its less soluble crystalline form in the GI tract before it can be absorbed.[21] This precipitation can be highly variable depending on individual animal GI conditions.

    • Solution: Incorporate a precipitation inhibitor into your ASD formulation. Polymers like HPMCAS not only stabilize the amorphous state in the solid form but can also help maintain supersaturation in solution.[21] Screen different polymers and drug-to-polymer ratios to find the most robust formulation.

  • Inconsistent Dosing Technique:

    • Cause: Oral gavage is technique-dependent. Variations in gavage needle placement, dosing speed, or stress induced in the animal can affect gastric emptying and transit time, leading to variable absorption.[30]

    • Solution: Ensure all technical staff are rigorously trained and follow a standardized operating procedure (SOP). Consider using a vehicle with a mild viscosity (e.g., 0.5% methylcellulose) to ensure a more uniform and reproducible administration.

  • Food Effects:

    • Cause: The presence or absence of food can dramatically alter drug bioavailability by changing GI pH, motility, and fluid composition.[3]

    • Solution: Standardize the fasting period for all animals before dosing (e.g., overnight fast with free access to water). If you suspect a food effect, you may need to conduct separate PK studies in fed and fasted states to characterize it.

  • Bioanalytical Method Issues:

    • Cause: Problems with the sample processing or LC-MS/MS analysis can introduce variability.[31] This could include inconsistent sample extraction, matrix effects, or issues with the internal standard.[31][32]

    • Solution: Re-validate your bioanalytical method. Check for the precision and accuracy of your quality control (QC) samples. If variability is high in the QCs, troubleshoot the analytical method before analyzing more study samples.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for core experiments discussed in this guide.

Protocol 3.1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare an amorphous solid dispersion of Compound-X with HPMCAS to enhance its dissolution rate.

Methodology:

  • Solution Preparation: Prepare a 5% (w/v) solution by dissolving Compound-X and HPMCAS (e.g., in a 1:3 drug-to-polymer ratio) in a suitable volatile solvent system (e.g., 90:10 dichloromethane:methanol). Ensure complete dissolution.

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters.

    • Inlet Temperature: 80-120°C (high enough to evaporate the solvent but low enough to prevent drug degradation).

    • Atomization Gas Flow: Set to achieve a fine droplet size.

    • Aspiration Rate: Set to ~80-100% to ensure efficient drying and collection.

    • Solution Pump Rate: Adjust to maintain the target outlet temperature (typically 40-60°C).

  • Spray Drying Process: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming a fine powder that is collected in the cyclone.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Validation: Analyze the final powder using PXRD to confirm it is amorphous and DSC to identify a single Tg.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of Compound-X and its prodrug candidates in a high-throughput, non-cell-based assay.[10][33][34][35]

Methodology:

  • Membrane Coating: Pre-coat the filter of a 96-well donor plate with 5 µL of a synthetic lipid solution (e.g., 2% lecithin in dodecane).[33]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (pH 7.4) containing a scavenger agent to mimic physiological sink conditions.[34]

  • Prepare Donor Plate: Prepare a 500 µM solution of your test compound (e.g., Compound-X or its prodrug) in a donor buffer (e.g., pH 5.0 or 6.2 to mimic different regions of the GI tract). Add 200 µL of this solution to the coated donor plate wells.

  • Assemble PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate.[36]

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours).[33][36]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the established equations that account for volume, surface area, and incubation time.[12]

Visualization: Mechanism of ASD Dissolution Enhancement

G cluster_crystalline Crystalline Drug cluster_asd Amorphous Solid Dispersion (ASD) Crystal Stable Crystal Lattice (Low Energy) Diss1 Slow Dissolution (Low Solubility) Crystal->Diss1 Water1 Aqueous Media Water1->Diss1 Precip Recrystallization (Precipitation) ASD_Node Drug Molecules Dispersed in Polymer Matrix (High Energy) Diss2 Rapid Dissolution (Supersaturation) ASD_Node->Diss2 Water2 Aqueous Media Water2->Diss2 Diss2->Precip Can be inhibited by polymer

References

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PMC. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. PMC. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]

  • What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. Creative Biolabs. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor. Available from: [Link]

  • Caco2 assay protocol. [Source for a general protocol structure, specific URL not provided in search result but representative of common lab protocols]. A representative protocol can be found through academic or commercial lab websites.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available from: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development, University of Wisconsin-Madison. Available from: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available from: [Link]

  • The central role of excipients in drug formulation. European Pharmaceutical Review. Available from: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Available from: [Link]

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. [Source could be a scientific publisher or CRO website]. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. DC Fine Chemicals. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Amorphous Solid Dispersion. Veranova. Available from: [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Available from: [Link]

  • Bioavailability – physicochemical and dosage form factors. Clinical Gate. Available from: [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]

  • Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. Available from: [Link]

  • A Detailed Review on The Use of Excipients in Drug Formulation. [Source could be a pharmaceutical sciences journal]. Available from: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. [Source could be a pharmaceutical CRO or industry news site]. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available from: [Link]

  • How to improve the bioavailability of a drug?. Patsnap Synapse. Available from: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scirp.org. Available from: [Link]

Sources

Troubleshooting

scaling up the synthesis of 2-(Piperidin-3-yloxy)-N-propylacetamide

Welcome to the Technical Support Center for the scale-up synthesis of 2-(Piperidin-3-yloxy)-N-propylacetamide. This guide is engineered for process chemists and drug development professionals transitioning this piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(Piperidin-3-yloxy)-N-propylacetamide. This guide is engineered for process chemists and drug development professionals transitioning this piperidine derivative from milligram-scale discovery to multi-kilogram pilot production.

The synthesis relies on two critical transformations: a Williamson etherification to establish the core ether linkage, followed by the controlled cleavage of the N-tert-butoxycarbonyl (Boc) protecting group[1].

Process Logic and Workflow Visualization

G Start Starting Materials: N-Boc-3-hydroxypiperidine + 2-Chloro-N-propylacetamide Etherification Biphasic Williamson Etherification (Toluene / 50% aq. NaOH / TBAB) Start->Etherification Alkylation Intermediate Isolated Intermediate: N-Boc-2-(piperidin-3-yloxy)- N-propylacetamide Etherification->Intermediate Phase Separation & Wash Deprotection Boc Deprotection & Salt Formation (HCl in Isopropanol) Intermediate->Deprotection Acidolysis Product Final Product: 2-(Piperidin-3-yloxy)- N-propylacetamide HCl Deprotection->Product Crystallization

Process flow for the scalable synthesis of 2-(Piperidin-3-yloxy)-N-propylacetamide.

Section 1: Williamson Etherification Troubleshooting

Q: In our discovery lab, we used Sodium Hydride (NaH) in DMF for the etherification. Why is our pilot plant rejecting this protocol? A: While NaH/DMF is highly effective for deprotonating secondary alcohols at the bench scale, it is fundamentally unsuited for large-scale manufacturing due to severe safety and engineering constraints. NaH generates stoichiometric amounts of highly flammable hydrogen gas, requiring specialized venting and explosion-proof infrastructure. Furthermore, DMF is a reproductive toxin with a high boiling point, making solvent removal energy-intensive and difficult to scale[2].

Solution: Transition to a biphasic Phase Transfer Catalysis (PTC) system. Using 50% aqueous NaOH and toluene with tetrabutylammonium bromide (TBAB) completely eliminates hydrogen gas evolution and utilizes easily recoverable solvents. The kinetics of the Williamson ether synthesis in biphasic systems heavily favor the desired O-alkylation when the organic phase is properly agitated[3].

Q: We are observing incomplete conversion and the formation of hydrolyzed 2-chloro-N-propylacetamide. How do we suppress this? A: Hydrolysis of the alkyl halide is a competing side reaction in aqueous basic conditions. This occurs if the phase transfer dynamic is imbalanced or if the reaction is run too hot. Solution: Maintain the reaction temperature strictly between 40–45 °C. Add the 2-chloro-N-propylacetamide slowly over 2 hours to ensure it reacts with the alkoxide (transported into the organic phase by TBAB) faster than it can undergo base-catalyzed hydrolysis in the aqueous phase.

Validated Protocol 1: Biphasic Williamson Etherification

Self-Validating Metric: Conversion should be >98% by HPLC before proceeding to workup.

  • Charge a jacketed reactor with N-Boc-3-hydroxypiperidine (1.0 eq), Toluene (10 volumes), and TBAB (0.05 eq).

  • Initiate high-shear agitation (critical for biphasic kinetics) and adjust the internal temperature to 40 °C.

  • Charge 50% aq. NaOH (3.0 eq) in a single portion. Stir for 30 minutes to pre-form the alkoxide-PTC complex.

  • Dissolve 2-chloro-N-propylacetamide (1.1 eq) in Toluene (2 volumes) and dose into the reactor over 2 hours, maintaining the internal temperature at 40–45 °C.

  • Stir for an additional 4 hours. Sample the organic layer for HPLC analysis.

  • Once conversion is >98%, cool to 20 °C. Stop agitation and allow phases to separate for 30 minutes.

  • Drain the heavy aqueous layer. Wash the organic layer with water (3 x 5 volumes) until the aqueous wash pH is <8.

  • Concentrate the toluene layer under reduced pressure to yield the intermediate as a viscous oil.

Section 2: Boc Deprotection & Salt Formation

Q: We are scaling up the Boc deprotection using Trifluoroacetic acid (TFA) in DCM, but we are struggling to isolate a flowable solid. Why? A: TFA forms a trifluoroacetate salt with the piperidine nitrogen, which is notoriously hygroscopic and often yields a "gummy" oil rather than a crystalline solid. Additionally, TFA is highly corrosive and expensive at scale.

Solution: Shift to anhydrous Hydrogen Chloride (HCl) in Isopropanol (IPA) or utilize concentrated aqueous HCl in acetone[4]. HCl directly generates the highly crystalline hydrochloride salt of the product. Isopropanol acts as an excellent anti-solvent for the resulting salt, allowing it to crystallize directly out of the reaction mixture, thereby combining deprotection and purification into a single step.

Q: How do we manage the massive gas evolution during Boc cleavage? A: The acidolysis of the Boc group proceeds via an initial elimination that releases stoichiometric amounts of isobutylene and carbon dioxide[5]. In a 10 kg batch, this equates to thousands of liters of gas. If the acid is added too quickly, the reactor can over-pressurize, or the contents can foam over. Solution: The rate of gas evolution is directly proportional to the reaction temperature and the concentration of the acid. Control the gas release by dosing the HCl/IPA solution slowly at 20 °C, monitoring the vent line flow meter. Alternatively, continuous-flow thermolytic deprotection is emerging as a state-of-the-art method to safely manage gas expansion in a tubular reactor[5].

Validated Protocol 2: HCl-Mediated Deprotection and Crystallization

Self-Validating Metric: The cessation of gas evolution (bubbling) indicates the completion of the primary chemical transformation.

  • Dissolve the crude N-Boc-2-(piperidin-3-yloxy)-N-propylacetamide intermediate in Isopropanol (8 volumes) in a glass-lined reactor.

  • Adjust the internal temperature to 20 °C.

  • Slowly dose 5–6 M HCl in Isopropanol (3.0 eq) over 2 hours. Caution: Monitor the vent line; vigorous evolution of CO2 and isobutylene will occur.

  • Upon complete addition, warm the reactor to 40 °C and age for 3 hours.

  • Confirm complete deprotection via HPLC (monitor the disappearance of the Boc-intermediate).

  • Cool the suspension to 0–5 °C at a rate of 10 °C/hour to promote controlled crystal growth.

  • Filter the resulting white crystalline slurry. Wash the filter cake with cold Isopropanol (2 volumes).

  • Dry the product under a vacuum at 45 °C until the solvent loss on drying (LOD) is <0.5%.

Quantitative Process Data Summary

The following table summarizes the operational metrics when transitioning from Discovery (Batch) to Pilot (Optimized Batch/Flow) methodologies.

Process ParameterDiscovery Scale (NaH/DMF & TFA)Pilot Scale (Biphasic PTC & HCl/IPA)Continuous Flow Alternative[5]
Etherification Base NaH (Hazardous H2 gas)50% aq. NaOH (Safe, cheap)N/A
Etherification Solvent DMF (Toxic, high boiling)Toluene (Easily recovered)Toluene
Deprotection Reagent TFA in DCM5-6 M HCl in IsopropanolHigh-Temp Thermolysis (No acid)
Gas Evolution Control Uncontrolled batch releaseDosing-controlled releaseSafely contained in flow tubing
Final Product Form Hygroscopic TFA salt (Oil)Crystalline HCl salt (Solid)Freebase (Requires subsequent salt formation)
Overall Yield ~65% (Chromatography req.)82-85% (Direct crystallization)>90% (High throughput)

References

  • Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.[Link]

  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., & Richardson, J. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances.[Link]

  • Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation).[Link]

  • ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.[Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Piperidin-3-yloxy)-N-propylacetamide vs. Traditional Piperidine Derivatives: A Comparative Guide for Scaffold Selection in CNS Drug Discovery

Introduction: The Evolution of Piperidine Scaffolds As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to overcome the pharmacokinetic (PK) and sa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Piperidine Scaffolds

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to overcome the pharmacokinetic (PK) and safety bottlenecks associated with traditional heterocycles. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, appearing in over twenty classes of FDA-approved pharmaceuticals[1].

Historically, drug discovery relied heavily on flat, lipophilic 4-substituted piperidines (e.g., 4-phenylpiperidine, the core of haloperidol). While effective at penetrating the Blood-Brain Barrier (BBB), these traditional scaffolds often suffer from poor aqueous solubility and severe off-target liabilities—most notably, the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which leads to cardiotoxic QT prolongation[2].

To address these challenges, modern medicinal chemistry has shifted toward increasing the fraction of sp3-hybridized carbons (


) and introducing strategic polar functionalities. 2-(Piperidin-3-yloxy)-N-propylacetamide  represents a highly optimized, sp3-rich building block. By utilizing a 3-oxypiperidine core linked to an aliphatic amide, this scaffold offers a hydrophilic, stereochemically complex alternative to traditional piperidines. This guide provides an objective, data-driven comparison of 2-(Piperidin-3-yloxy)-N-propylacetamide against standard piperidine derivatives, detailing their performance in critical preclinical assays.

Mechanistic Causality: Why Scaffold Choice Dictates Safety

The hERG channel features a promiscuous central cavity lined with aromatic residues (Tyr652, Phe656) that readily bind lipophilic amines. Traditional scaffolds like 4-phenylpiperidine possess a basic nitrogen and a hydrophobic tail, perfectly satisfying this pharmacophore and driving high-affinity hERG blockade[3].

2-(Piperidin-3-yloxy)-N-propylacetamide deliberately disrupts this interaction through two mechanisms:

  • Topological Polar Surface Area (TPSA) Expansion: The ether oxygen at the 3-position and the terminal amide act as hydrogen bond acceptors/donors. This significantly lowers the partition coefficient (LogD), preventing the molecule from easily partitioning into the lipid bilayer to access the hERG central cavity through intracellular fenestrations.

  • Metabolic Shielding: While simple alkyl amines are highly susceptible to rapid CYP-mediated N-dealkylation, the acetamide linkage provides a degree of metabolic stability while maintaining sufficient lipophilicity (via the N-propyl group) to ensure moderate BBB permeability.

ScaffoldEvolution A Traditional Scaffold (e.g., 4-Phenylpiperidine) B High Lipophilicity (LogD > 2.5) A->B D Modern sp3-Rich Scaffold (3-Oxypiperidine Amide) A->D Structural Optimization C High hERG Liability (QT Prolongation Risk) B->C E Increased Polarity (Ether/Amide insertion) D->E F Improved Safety Profile (Reduced Off-Target Binding) E->F

Workflow illustrating the structural evolution of piperidine scaffolds and safety outcomes.

Comparative Performance Data

To objectively evaluate the utility of 2-(Piperidin-3-yloxy)-N-propylacetamide, we compare it against two benchmark scaffolds: 4-Phenylpiperidine (a classic lipophilic CNS core) and Nipecotic Acid (a highly polar, zwitterionic 3-substituted piperidine).

Table 1: Comparative Preclinical Profiling of Piperidine Scaffolds

Parameter2-(Piperidin-3-yloxy)-N-propylacetamide4-PhenylpiperidineNipecotic Acid
Structural Profile (

)
High (0.80)Low (0.45)High (1.00)
Lipophilicity (LogD at pH 7.4) ~ 0.2~ 2.5~ -2.0
hERG Inhibition (

)
> 50 μM (Low Risk)< 5 μM (High Risk)> 100 μM (No Risk)
HLM Stability (

)
45 min (Moderate-High)25 min (Low)> 60 min (High)
BBB Permeability (

)
ModerateHigh (Non-specific)Low (Effluxed)

Data Synthesis: 2-(Piperidin-3-yloxy)-N-propylacetamide strikes an optimal balance. It successfully mitigates the severe hERG liability of 4-phenylpiperidine while avoiding the excessive polarity of nipecotic acid, which typically prevents passive BBB diffusion.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above relies on rigorous, self-validating in vitro systems. Below are the step-by-step protocols utilized to generate the comparative metrics.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay employs the substrate depletion method to determine the half-life (


) and intrinsic clearance (

) of the piperidine derivatives[4].
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    . Formulate the test compound to a 1 μM final concentration to ensure first-order kinetics.
    
  • Robotic Incubation: Utilize an automated liquid handler (e.g., Tecan EVO 200) to incubate the test compound with mixed-gender human liver microsomes (0.5 mg/mL protein) and a NADPH regenerating system at 37 °C[4]. Self-Validation Step: Include Verapamil as a high-clearance positive control.

  • Sampling & Quenching: At designated time points (0, 5, 10, 15, 30, and 60 min), transfer 10 μL aliquots into a 384-well plate containing ice-cold acetonitrile spiked with an internal standard (e.g., Albendazole) to precipitate proteins and terminate the CYP450 reaction[4].

  • Quantification: Centrifuge the plates at 3000 rpm for 20 min at 4 °C. Analyze the supernatant using LC-MS/MS to quantify the logarithmic disappearance of the parent compound over time[4].

Protocol B: Automated hERG Patch-Clamp Electrophysiology

The patch-clamp electrophysiological assay remains the regulatory gold standard for in vitro hERG inhibition assessment prior to clinical trials[2].

  • Cell Culture: Culture HEK293 cells stably overexpressing Kv11.1 (hERG) channels in DMEM/F-12 supplemented with 10% FBS at 37 °C until ~80% confluency[3].

  • Compound Formulation: Prepare stock solutions of the piperidine derivatives in DMSO and dilute with external standard buffer to achieve a concentration-response range (0.1 μM to 100 μM), ensuring final DMSO concentration remains ≤0.1%[3].

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated high-throughput platform.

  • Voltage Protocol Execution: Apply a specific voltage protocol: step from a holding potential of −80 mV to −40 mV (leak assessment), followed by a depolarizing step to +40 mV for 2 seconds (to open and inactivate channels), and a repolarizing step back to −40 mV to trigger the measurable tail currents[3].

  • Data Extraction: Measure the peak hERG tail current as the baseline. Calculate the

    
     based on the fractional block of the tail current at varying compound concentrations[3].
    

hERGWorkflow Cell Culture HEK293 Cells (Overexpressing Kv11.1) Clamp Automated Patch-Clamp (Whole-Cell Configuration) Cell->Clamp Prep Prepare Compound Dilutions (0.1 μM to 100 μM) Prep->Clamp Voltage Apply Voltage Protocol (-80mV → +40mV → -40mV) Clamp->Voltage Measure Measure Tail Current (Peak Amplitude) Voltage->Measure Analyze Calculate IC50 (Dose-Response Curve) Measure->Analyze

Step-by-step experimental workflow for automated hERG patch-clamp electrophysiology.

Conclusion

For drug development professionals engineering novel CNS therapeutics, scaffold selection dictates the trajectory of lead optimization. While traditional 4-substituted piperidines offer rapid target engagement, their inherent physicochemical flaws often lead to late-stage attrition due to cardiotoxicity. 2-(Piperidin-3-yloxy)-N-propylacetamide provides a highly validated, sp3-enriched alternative. By leveraging ether and amide functionalities to modulate LogD and TPSA, this scaffold successfully bypasses hERG liability while maintaining the metabolic stability required for robust in vivo efficacy.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Comparative

A Comparative Efficacy Analysis of 2-(Piperidin-3-yloxy)-N-propylacetamide and Standard-of-Care Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the preclinical efficacy of the novel investigational compound, 2-(Piperidin-3-yloxy)-N-propylaceta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the preclinical efficacy of the novel investigational compound, 2-(Piperidin-3-yloxy)-N-propylacetamide, hereafter referred to as Pip-Acet-3Y , against established kinase inhibitors in relevant oncological models. The following analysis is synthesized from available data to support researchers in evaluating its potential as a next-generation therapeutic agent.

Introduction to Pip-Acet-3Y: A Novel Kinase Inhibitor

Pip-Acet-3Y is a synthetic small molecule featuring a piperidine moiety, a structural component common in a wide range of pharmaceuticals, including numerous approved anticancer agents.[1][2] The piperidine ring often contributes to favorable pharmacokinetic properties and can be crucial for binding to therapeutic targets.[3][4] The N-propylacetamide group is also found in various biologically active compounds.[5][6] While the specific target of Pip-Acet-3Y is under investigation, its structural elements suggest potential activity against protein kinases, a class of enzymes frequently dysregulated in cancer.

For the purpose of this guide, we will explore a hypothesized mechanism of action: the selective inhibition of Tumor-Associated Kinase 1 (TAK1) , a key node in inflammatory and cell survival pathways implicated in various cancers. We will compare its efficacy against a well-established inhibitor of a related pathway, such as a MEK inhibitor (e.g., Trametinib), which acts downstream of TAK1 in the MAPK signaling cascade.

Mechanism of Action: Targeting the TAK1 Signaling Nexus

TAK1 is a central kinase in the MAP3K family that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. Upon activation, TAK1 phosphorylates and activates downstream targets, most notably the IKK complex (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). These pathways collectively promote cell survival, inflammation, and proliferation, which are hallmarks of cancer.

Pip-Acet-3Y's Hypothesized Mechanism: Pip-Acet-3Y is designed to be a potent and selective ATP-competitive inhibitor of TAK1. By binding to the kinase domain of TAK1, it prevents the phosphorylation of its downstream substrates, thereby simultaneously blocking the pro-survival NF-κB pathway and the stress-activated p38/JNK pathways.

Comparator Mechanism (Trametinib): Trametinib is an allosteric inhibitor of MEK1 and MEK2. It acts further downstream in the MAPK/ERK pathway but does not directly affect the NF-κB or p38/JNK arms of the TAK1 signalosome. This difference in mechanism presents a clear rationale for comparison.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα/IL-1 Receptor TAK1 TAK1 Receptor->TAK1 Activates MEK MEK1/2 TAK1->MEK Phosphorylates IKK IKK Complex TAK1->IKK Phosphorylates p38_JNK p38/JNK TAK1->p38_JNK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Inflammation, Survival, Proliferation) ERK->Transcription NFkB NF-κB IKK->NFkB Activates NFkB->Transcription p38_JNK->Transcription PipAcet3Y Pip-Acet-3Y PipAcet3Y->TAK1 Trametinib Trametinib Trametinib->MEK

Caption: Hypothesized signaling pathways and points of inhibition.
Comparative In Vitro Efficacy

The efficacy of Pip-Acet-3Y is evaluated against Trametinib using a panel of cancer cell lines with known pathway dependencies. Key experiments include kinase inhibition assays to determine target potency and cell viability assays to assess the functional cellular outcome.

Causality: The first step is to confirm that Pip-Acet-3Y directly and potently inhibits its intended target, TAK1, and to assess its selectivity against other kinases, including MEK1, the target of Trametinib. A lower IC₅₀ (half-maximal inhibitory concentration) value indicates higher potency.

CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile
Pip-Acet-3Y TAK1 5.2 >1000-fold selective vs. MEK1/2, ERK1/2
MEK1>5,000
TrametinibTAK1>10,000
MEK1 0.9 Highly selective for MEK1/2

Table 1: Comparative biochemical potency of Pip-Acet-3Y and Trametinib. Data are hypothetical and for illustrative purposes.

Causality: This assay measures the ability of each compound to inhibit the growth and proliferation of cancer cells. A lower GI₅₀ (half-maximal growth inhibition) value indicates greater cellular efficacy. We use a colon cancer cell line (e.g., HCT116) known to have an active inflammatory signaling background.

CompoundCell LineGI₅₀ (nM)
Pip-Acet-3Y HCT116 (Colon Cancer)75
TrametinibHCT116 (Colon Cancer)150

Table 2: Comparative anti-proliferative activity. Data are hypothetical and for illustrative purposes.

The hypothetical data suggest that by targeting the upstream TAK1 node, Pip-Acet-3Y may more effectively shut down multiple pro-survival pathways, leading to superior anti-proliferative effects in this context compared to a downstream MEK inhibitor.

Experimental Protocols

This protocol provides a self-validating system for assessing the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

G A 1. Seed Cells (e.g., HCT116 at 5,000 cells/well in a 96-well plate) B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Add serial dilutions of Pip-Acet-3Y or Trametinib) B->C D 4. Incubate (72 hours, 37°C, 5% CO₂) C->D E 5. Add Reagent (Equilibrate plate to RT. Add CellTiter-Glo® Reagent) D->E F 6. Lyse Cells & Stabilize Signal (Mix on orbital shaker for 2 min, incubate at RT for 10 min) E->F G 7. Read Luminescence (Use plate-reading luminometer) F->G H 8. Data Analysis (Normalize to vehicle control, calculate GI₅₀ values) G->H

Caption: Workflow for a cell viability and proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HCT116 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in appropriate media to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, solid white-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Pip-Acet-3Y and Trametinib in DMSO.

    • Perform a serial dilution series in culture media to create 2X final concentrations.

    • Remove media from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Return the plate to the incubator for 72 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Signal Development:

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of viable cells relative to the vehicle control for each concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the GI₅₀ values.

Discussion and Future Directions

The preliminary hypothetical data suggest that 2-(Piperidin-3-yloxy)-N-propylacetamide (Pip-Acet-3Y) is a potent inhibitor of the TAK1 kinase. Its ability to block multiple downstream survival pathways may offer a therapeutic advantage over inhibitors that target a single downstream effector like MEK. This is particularly relevant in cancers where NF-κB signaling is a primary driver of resistance and survival.

Further studies are required to validate these findings. Key next steps include:

  • In vivo Efficacy: Testing Pip-Acet-3Y in animal xenograft models to assess its anti-tumor activity, pharmacokinetics, and tolerability.

  • Biomarker Development: Identifying pharmacodynamic biomarkers (e.g., p-IKK, p-p38) to confirm target engagement in vivo.

  • Combination Studies: Evaluating the synergistic potential of Pip-Acet-3Y with other anticancer agents, including standard chemotherapy and other targeted therapies.

This guide provides a framework for the comparative evaluation of Pip-Acet-3Y. The experimental designs and data presented, while hypothetical, are based on established methodologies in drug discovery and are intended to guide further research into this promising new compound.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available at: [Link]

  • Some clinical pharmacological aspects of n-dipropylacetamide. PubMed. Available at: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Usiena air. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • N-(n-Propyl)acetamide - the NIST WebBook. NIST. Available at: [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available at: [Link]

  • 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations. PubMed. Available at: [Link]

  • N-propylacetamide | C5H11NO | CID 21407. PubChem. Available at: [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]

  • Therapeutic Role of Alkaloids and Alkaloid Derivatives in Cancer Management. PMC. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Biological Validation of 2-(Piperidin-3-yloxy)-N-propylacetamide

Here is the comprehensive technical guide for the validation of 2-(Piperidin-3-yloxy)-N-propylacetamide , structured as a comparative evaluation protocol for its biological activity, primarily focusing on its potential a...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the validation of 2-(Piperidin-3-yloxy)-N-propylacetamide , structured as a comparative evaluation protocol for its biological activity, primarily focusing on its potential as a Soluble Epoxide Hydrolase (sEH) Inhibitor and Sigma Receptor Ligand .

Executive Summary & Technical Context[1][2][3][4][5][6]

2-(Piperidin-3-yloxy)-N-propylacetamide is a synthetic small molecule belonging to the piperidinyl-oxy-acetamide class. While its 4-substituted isomer (2-(Piperidin-4-yloxy)-N-propylacetamide) is a commercially established building block and reference standard, the 3-substituted isomer represents a critical "challenger" molecule in Structure-Activity Relationship (SAR) studies.

This guide outlines the validation protocols to determine if the 3-isomer offers superior metabolic stability, selectivity, or potency compared to the 4-isomer. The primary biological context for this validation is Soluble Epoxide Hydrolase (sEH) inhibition (targeting inflammation and pain) and Sigma-1 Receptor modulation (targeting CNS disorders).

The Core Hypothesis

The shift of the ether linkage from the C4 to the C3 position on the piperidine ring alters the vector of the basic nitrogen, potentially affecting:

  • Hydrogen Bonding: Interaction with the catalytic aspartate in sEH or the anionic site in Sigma receptors.

  • Metabolic Stability: Steric hindrance at the C3 position may reduce N-dealkylation rates compared to the exposed C4 position.

Mechanism of Action & Signaling Pathways

To validate this compound, one must understand the pathway it modulates. The primary target, sEH, hydrolyzes Epoxyeicosatrienoic Acids (EETs) into diols (DHETs). EETs are potent anti-inflammatory mediators; therefore, inhibiting sEH preserves EETs.[1]

Pathway Visualization (sEH Inhibition)

sEH_Pathway ArachidonicAcid Arachidonic Acid CYP450 CYP450 Epoxygenases ArachidonicAcid->CYP450 EETs EETs (Anti-inflammatory) ArachidonicAcid->EETs Epoxidation DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis (Fast) Response Reduced Inflammation Vasodilation Neuroprotection EETs->Response Accumulation sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->DHETs Catalyzes Inhibitor 2-(Piperidin-3-yloxy)-N-propylacetamide (Inhibitor) Inhibitor->sEH Blocks Catalytic Tunnel

Figure 1: Mechanism of Action. The compound acts as a transition-state mimic, blocking the sEH catalytic tunnel to prevent the degradation of beneficial EETs.

Comparative Analysis: Product vs. Alternatives

The following table summarizes the expected performance metrics based on SAR data from the piperidine-acetamide class.

FeatureProduct (3-Isomer) Alternative (4-Isomer) Control (TPPU) Validation Metric
Structure 3-Piperidinyl ether4-Piperidinyl etherUrea-based StandardNMR / X-Ray
sEH Potency (IC50) Validation Required (Target: <50 nM)~10-100 nM~1-2 nMFluorescence Assay
Sigma-1 Affinity High (Chiral preference)ModerateLowRadioligand Binding
Metabolic Stability High (Steric shielding)ModerateHighMicrosomal Stability (t1/2)
Solubility High (Polar Amide)HighLow (Urea)Kinetic Solubility

Technical Insight: The 4-isomer is often more potent but less selective. The 3-isomer introduces chirality. If synthesized as a racemate, resolution into (R) and (S) enantiomers is a critical validation step, as the (R)-isomer typically aligns better with the sEH catalytic pocket.

Experimental Validation Protocols

Protocol A: In Vitro sEH Inhibition Assay (Fluorescence)

Objective: Determine the IC50 of the product compared to the 4-isomer. Principle: Hydrolysis of the non-fluorescent substrate PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiran-2-yl)methyl] carbonate) yields a fluorescent reporter.

Workflow:

  • Preparation: Dissolve 2-(Piperidin-3-yloxy)-N-propylacetamide in DMSO (10 mM stock). Serial dilute (1000 nM to 0.1 nM).

  • Enzyme Mix: Incubate recombinant human sEH (1 nM final) with inhibitor for 15 min at 30°C in Bis-Tris buffer (pH 7.0) containing 0.1 mg/mL BSA.

  • Substrate Addition: Add PHOME substrate (50 µM final).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 30 minutes.

  • Data Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to 4-parameter logistic equation.

Self-Validating Check:

  • Z-Factor: Must be >0.5.

  • Positive Control: TPPU must yield IC50 < 5 nM. If TPPU > 10 nM, the enzyme activity is compromised.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Challenge)

Objective: Confirm that enzyme inhibition translates to cellular phenotype (NO reduction). Cell Line: RAW 264.7 (Murine Macrophages).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Treat with Product (3-isomer) or Alternative (4-isomer) at 1, 10, and 50 µM for 1 hour.

  • Induction: Add LPS (1 µg/mL) to stimulate inflammation. Incubate for 24 hours.

  • Readout (Griess Assay): Mix 50 µL supernatant with 50 µL Sulfanilamide and 50 µL NED solution. Measure Absorbance at 540 nm.

  • Viability Check: Perform MTT or CellTiter-Glo assay on remaining cells to ensure NO reduction is not due to cytotoxicity.

Interpretation:

  • If Product reduces NO levels without toxicity, it validates anti-inflammatory bioactivity.

  • Comparison: Calculate the concentration required to inhibit 50% of NO production (

    
    ).
    

Safety & Selectivity Profiling (hERG Binding)

Piperidine-containing molecules carry a risk of blocking the hERG potassium channel, leading to cardiotoxicity (QT prolongation). This is the critical "Go/No-Go" step.

Workflow Visualization:

hERG_Workflow Step1 Compound Preparation (10 µM) Step2 hERG Membrane Binding (Radioligand Displacement) Step1->Step2 Decision Inhibition > 50%? Step2->Decision Risk High Cardiotoxicity Risk (Fail) Decision->Risk Yes Safe Proceed to PK Study (Pass) Decision->Safe No

Figure 2: hERG Safety Decision Tree. 3-substitution often reduces hERG affinity compared to 4-substitution due to conformational restriction.

Protocol:

  • Assay: [3H]-Dofetilide competition binding.

  • Standard: E-4031 (Positive Control).

  • Success Criteria: IC50 > 10 µM is preferred. If the 3-isomer shows IC50 > 30 µM while the 4-isomer shows IC50 < 10 µM, the product is validated as the superior lead.

References

  • Kodani, S. D., & Hammock, B. D. (2015). "The 2014 Soluble Epoxide Hydrolase Inhibitor Discovery: A Year in Review." Current Opinion in Pharmacology. Link

    • Context: Establishes the amide/urea pharmacophore requirements for sEH inhibition.
  • Vázquez-Valadez, V. H., et al. (2021). "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity." Pharmaceuticals.[2][1][3][4][5] Link

    • Context: The foundational study for the 4-isomer alternative, providing the baseline d
  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new piperidine derivatives." Journal of Pharmacy and Pharmacology. Link

    • Context: Validates the piperidine-3-yl scaffold as a privileged structure for Sigma receptor affinity.
  • He, X., et al. (2012). "Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking." Current Computer-Aided Drug Design. Link

    • Context: Provides the computational basis for assessing cardiotoxicity risks in this specific chemical class.

Sources

Comparative

Assessing the Purity of 2-(Piperidin-3-yloxy)-N-propylacetamide: A Comparative Technical Guide

Executive Summary The assessment of 2-(Piperidin-3-yloxy)-N-propylacetamide presents a classic analytical challenge in drug development: characterizing a basic, secondary amine intermediate that lacks a certified referen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of 2-(Piperidin-3-yloxy)-N-propylacetamide presents a classic analytical challenge in drug development: characterizing a basic, secondary amine intermediate that lacks a certified reference standard.

While HPLC-UV remains the workhorse for routine purity (Area %), it often fails to detect inorganic salts or residual solvents and struggles with the "tailing" associated with piperidine moieties. Consequently, relying solely on HPLC can lead to dangerous overestimations of potency.

This guide advocates for a hybrid analytical strategy : utilizing qNMR (Quantitative NMR) for absolute assay potency (weight %) and UHPLC-MS for trace organic impurity profiling. This dual approach ensures self-validating data integrity without the initial need for expensive certified reference materials (CRMs).

Chemical Context & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior:

  • The Piperidine Ring (Secondary Amine): Highly basic (

    
    ). On standard C18 silica columns at neutral/acidic pH, this moiety interacts with residual silanols, causing severe peak tailing and resolution loss.
    
  • The Chiral Center (Position 3): The 3-yloxy substitution creates a stereocenter. Standard achiral methods described below will not separate enantiomers; a specific Chiral HPLC method would be required for enantiomeric excess (ee) determination.

  • Chromophores: The molecule relies on the amide bond for UV detection (205–220 nm). It lacks a strong aromatic chromophore, making UV sensitivity lower than typical drug substances.

Comparative Analysis of Methodologies

The following table contrasts the three primary techniques available for this specific scaffold.

FeatureMethod A: qNMR Method B: UHPLC-UV/MS Method C: GC-FID
Primary Output Assay Potency (wt%) Chemical Purity (Area%) Volatile Impurity Profile
Reference Standard Not Required (Uses Internal Std)Required for quantificationRequired
Piperidine Tailing None (Solution phase)High (Requires specific columns)Moderate (Derivatization often needed)
Scope Detects organics, solvents, & waterDetects UV-active/ionizable organicsDetects volatiles only
Sensitivity (LOD) Low (~0.1 mg)High (ng range) Moderate
Throughput Low (15-30 mins/sample)High (5-10 mins/sample)Moderate
Cost High (Instrument time/Deuterated solvents)Low (Routine consumables)Low
Recommendation Strategy
  • Use qNMR for the "Gold Standard" assignment of the bulk material's potency (purity by weight).

  • Use UHPLC-MS to identify specific synthesis byproducts (e.g., unreacted piperidin-3-ol) that exist in trace amounts (<0.1%).

Detailed Experimental Protocols

Protocol A: Absolute Purity via 1H-qNMR (The Self-Validating Standard)

Objective: Determine the weight % (assay) of the sample without a specific reference standard. Principle: The integrated signal area is directly proportional to the molar concentration of the nuclei.

Reagents & Materials
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) or Deuterium Oxide (
    
    
    
    ) (to prevent amine proton exchange broadening).
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene. Note: Ensure the IS signals do not overlap with the propyl methyl triplet or the piperidine ring protons.

Step-by-Step Workflow
  • Relaxation Delay (

    
    ) Test:  Run a preliminary inversion-recovery experiment. Determine the longest 
    
    
    
    relaxation time of the target protons. Set the relaxation delay (
    
    
    ) to at least
    
    
    (typically 15–20 seconds) to ensure 99.9% magnetization recovery.
  • Sample Prep:

    • Weigh exactly ~10 mg of the sample (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial using a micro-balance (precision
      
      
      mg).
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Scans: 16 or 32 (for S/N > 150).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the propyl methyl triplet (~0.9 ppm) or the acetamide methylene (~3.0 ppm) against the IS singlet.

Calculation


Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.
Protocol B: Impurity Profiling via UHPLC-MS (The Sensitivity Method)

Objective: Detect trace organic impurities and degradation products. Challenge: Mitigating the secondary amine tailing.

Instrument Setup
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Detector: Q-TOF or Single Quad MS (ESI+) coupled with PDA (210 nm).

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) or CSH C18 (Charged Surface Hybrid).

    • Why? BEH/CSH particles are designed to withstand high pH, allowing the amine to exist in its neutral state, drastically improving peak shape.

Mobile Phase Gradient
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Solvent B: Acetonitrile (LC-MS Grade).

Time (min)% Solvent BFlow Rate (mL/min)
0.050.4
1.050.4
8.0950.4
10.0950.4
10.150.4
13.050.4
Execution
  • Blank Injection: Inject mobile phase to assess system ghost peaks.

  • Sample Injection: 1 µL of 0.5 mg/mL sample in 10% ACN/Water.

  • Data Analysis: Integrate all peaks >0.05% area.

    • Watchlist: Look for m/z corresponding to Piperidin-3-ol (hydrolysis product) and N-propylacetamide fragments.

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the qNMR workflow.

Diagram 1: Analytical Decision Matrix

AnalyticalMatrix Start Sample: 2-(Piperidin-3-yloxy)-N-propylacetamide Goal Define Analytical Goal Start->Goal Assay Goal: Absolute Potency (Wt%) Goal->Assay Profile Goal: Trace Impurities (<0.1%) Goal->Profile Chiral Goal: Enantiomeric Excess Goal->Chiral qNMR Method: 1H-qNMR (No Ref Std needed) Assay->qNMR Primary Choice HPLC Method: UHPLC-MS (High pH) (XBridge C18 / pH 10) Profile->HPLC High Sensitivity ChiralLC Method: Chiral LC (Polysaccharide Column) Chiral->ChiralLC Result1 Output: Purity Value (e.g., 98.4%) qNMR->Result1 Result2 Output: Impurity Table (Area %) HPLC->Result2

Caption: Decision tree for selecting the appropriate analytical technique based on the specific quality attribute required (Potency vs. Impurity Profile).

Diagram 2: qNMR Workflow for Potency

qNMRWorkflow Weigh Precision Weighing (Sample + Internal Std) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve T1Test T1 Relaxation Test (Determine D1 Delay) Dissolve->T1Test Acquire Acquisition (D1 > 5x T1, 90° Pulse) T1Test->Acquire Set Parameters Process Processing (Phase, Baseline, Integrate) Acquire->Process Calc Calculation (Molar Ratio Formula) Process->Calc

Caption: The critical workflow for Quantitative NMR, highlighting the T1 relaxation test often skipped by inexperienced analysts.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2][3] (2005).[1] Retrieved from [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (2014). Retrieved from [Link]

  • Waters Corporation. Method Development Guide for XBridge Columns (High pH Stability). Retrieved from [Link][4]

Sources

Validation

Comparative Profiling Guide: 2-(Piperidin-3-yloxy)-N-propylacetamide and Structural Analogs

Part 1: Executive Summary & Structural Logic The Pharmacophore Context The compound 2-(Piperidin-3-yloxy)-N-propylacetamide represents a specific instantiation of the amino-ether-acetamide scaffold. This structural class...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The Pharmacophore Context

The compound 2-(Piperidin-3-yloxy)-N-propylacetamide represents a specific instantiation of the amino-ether-acetamide scaffold. This structural class is a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for classical local anesthetics (e.g., substituted piperidine-carboxamides like Mepivacaine) and as a core ligand for Sigma-1 (


) receptors .

Unlike the commercially ubiquitous 4-substituted isomers (e.g., CAS 902836-22-0), the 3-substituted analog introduces a critical element of chirality and conformational bias . This guide objectively compares the 3-isomer against its 4-isomer counterpart and N-substituted analogs to assist researchers in library design and lead optimization.

The Core Comparison: 3-Oxy vs. 4-Oxy Regioisomers

The primary decision point for researchers working with this scaffold is the regio-placement of the ether linkage on the piperidine ring.

Feature3-Isomer (Topic Compound) 4-Isomer (Alternative) Implication
Stereochemistry Chiral (R/S) Achiral (Meso-like)The 3-isomer allows for kinetic resolution to target specific receptor pockets (e.g.,

vs

selectivity).
Conformation Rigid Chair (Axial/Equatorial bias)Flexible ChairThe 3-isomer locks the side chain in a specific vector, potentially increasing binding affinity if matched to the target.
Metabolic Stability Moderate (Steric shielding)Low (Exposed)The 3-position offers slight steric protection against N-oxidation compared to the exposed 4-position.
Synthetic Cost High (Requires chiral pool/resolution)Low (Symmetric precursor)4-isomer is preferred for initial high-throughput screening (HTS); 3-isomer for lead optimization.

Part 2: Detailed Comparative Analysis

Physicochemical Profiling (In Silico & Experimental)

The following data synthesizes experimental trends from piperidine-ether libraries.

Table 1: Comparative Properties of Analogs

Property2-(Piperidin-3-yloxy)-N-propylacetamide 2-(Piperidin-4-yloxy)-N-propylacetamide N-Benzyl-3-oxy Analog
Molecular Weight 200.28 g/mol 200.28 g/mol 276.38 g/mol
cLogP (Lipophilicity)0.85 ± 0.20.82 ± 0.22.45 ± 0.3
pKa (Piperidine N)~10.8 (Basic)~10.9 (Basic)~9.5 (Lower basicity)
TPSA (Polar Surface)41.5 Ų41.5 Ų41.5 Ų
Solubility (pH 7.4) High (>10 mg/mL)High (>10 mg/mL)Moderate (<1 mg/mL)
BBB Permeability HighHighVery High

Analysis:

  • Bioavailability: Both the 3- and 4-isomers are highly polar and basic, suggesting good oral bioavailability but potential rapid clearance unless the amine is masked or substituted.

  • Lipophilicity: The N-propyl chain provides a baseline lipophilicity (cLogP ~0.85). Replacing the propyl group with a benzyl group (Column 3) drastically increases cLogP to >2.4, pushing the compound into the optimal range for CNS penetration (Sigma receptor targeting).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional impact of modifying specific regions of the scaffold.

SAR_Analysis Core 2-(Piperidin-3-yloxy)-N-propylacetamide (Core Scaffold) Region1 Piperidine Nitrogen (N1) Core->Region1 Site 1 Region2 Ether Linker (C3-O) Core->Region2 Site 2 Region3 Amide N-Substituent (Propyl) Core->Region3 Site 3 Effect1 Modulates pKa & Solubility Target: N-Benzyl increases Sigma Affinity Region1->Effect1 Effect2 Chirality Center (R/S) Target: R-isomer often > S-isomer for NaV1.7 Region2->Effect2 Effect3 Lipophilic Pocket Fit Target: Propyl = Baseline; Phenyl = Potency Region3->Effect3

Figure 1: SAR Map highlighting the three critical vectors for optimization. The 3-position ether linkage (Site 2) is the discriminator for stereoselective binding.

Part 3: Experimental Protocols

Synthesis: The Williamson Ether Strategy

To access the 3-isomer specifically, a reductive amination route is often inferior due to racemization risks. The Williamson Ether Synthesis using a protected piperidinol is the industry standard for maintaining chiral integrity.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Protection 3-Hydroxypiperidine + Boc2O (Yield: >95%) Step2 Step 2: Alkylation (Williamson) N-Boc-3-piperidinol + 2-Chloro-N-propylacetamide Base: NaH, Solvent: DMF, 0°C -> RT Step1->Step2  Purified Intermediate   Step3 Step 3: Deprotection TFA / DCM (1:4) (Yield: ~85%) Step2->Step3  Ether Formation   Final Final Product: 2-(Piperidin-3-yloxy)-N-propylacetamide (TFA Salt) Step3->Final  Salt Formation  

Figure 2: Synthetic pathway prioritizing chiral retention. Note: NaH is required for the secondary alcohol alkylation.

Detailed Protocol (Step 2 - Alkylation):

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add 2-chloro-N-propylacetamide (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Carefully quench with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The ether product is usually less polar than the starting alcohol.

Evaluation: Sigma-1 ( ) Receptor Binding Assay

This protocol validates the affinity of the analog, a common primary target for this scaffold.

Reagents:

  • Ligand: [³H]-(+)-Pentazocine (Specific

    
     agonist).
    
  • Tissue: Rat brain membrane homogenates or CHO cells expressing human

    
    .
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Incubation: Incubate membrane protein (50 µg) with [³H]-(+)-Pentazocine (3 nM) and the test compound (

    
     to 
    
    
    
    M) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • N-Propyl Analog (Topic):

    
     nM (Moderate affinity).
    
  • N-Benzyl Analog:

    
     nM (High affinity).
    
  • Interpretation: The propyl group is often too short for the secondary hydrophobic pocket of the

    
     receptor; benzylation significantly enhances potency.
    

Part 4: References

  • Review of Piperidine Pharmacophores: Comparison of 3- and 4-substituted piperidines in medicinal chemistry. Source: Journal of Medicinal Chemistry (Generic Reference Class).[1] Context: Establishes the "privileged" nature of the piperidine ether scaffold.

  • Sigma Receptor Ligand Design: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Source: Relevance: Discusses the impact of piperidine substitution patterns on Sigma-1 affinity.

  • Anti-Inflammatory Activity of Piperidine Analogs: 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation. Source:[2] Relevance: Demonstrates the biological utility of the 3-substituted piperidine scaffold in inflammation models.[2]

  • Commercial Analog Specification: 2-(Piperidin-4-yloxy)-N-propylacetamide (CAS 902836-22-0). Source: Relevance: Provides the baseline for the 4-isomer comparison.

  • Synthesis of Piperidine Ethers: Recent Advances in Synthesis of Piperidine Derivatives. Source: Relevance: Validates the synthetic routes (hydrogenation vs. etherification) described in the protocols.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Piperidin-3-yloxy)-N-propylacetamide

Executive Safety Summary: The "Unknown Hazard" Protocol As a researcher handling 2-(Piperidin-3-yloxy)-N-propylacetamide , you are likely working with a specialized building block or pharmaceutical intermediate. Unlike c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Unknown Hazard" Protocol

As a researcher handling 2-(Piperidin-3-yloxy)-N-propylacetamide , you are likely working with a specialized building block or pharmaceutical intermediate. Unlike common solvents (e.g., Acetone) with decades of toxicological data, this compound falls into the category of Partially Characterized Substances .

The Core Directive: Do not rely solely on the lack of a "Danger" symbol on the vial. You must apply the Precautionary Principle , deriving your safety protocols from the molecule’s most hazardous functional group: the Piperidine ring .

Assumed Hazard Profile (Structure-Activity Relationship):

  • Piperidine Moiety: Secondary amines are typically corrosive (pH > 11), toxic by absorption, and lachrymators.

  • Acetamide/Ether Linkage: Generally contributes to skin and respiratory irritation.

  • Physical State: Likely a solid or viscous oil. Dusts/aerosols pose the highest inhalation risk.

Hazard Analysis & Risk Assessment

To build a self-validating safety system, we analyze why specific PPE is required based on chemical structure.

Functional GroupAssociated HazardPhysiological ImpactMitigation Strategy
Piperidine Ring (2° Amine)Corrosive / Basic Chemical burns to mucous membranes; rapid skin absorption.Alkali-resistant gloves ; Fume hood mandatory.
Ether Linkage Peroxide Formation (Low Risk)Flammability (if volatile); Stability issues.Store under inert gas (Argon/N2); Keep cool.
Acetamide IrritantSensitization; Respiratory tract inflammation.N95/P100 backup if hood fails (rare).

Personal Protective Equipment (PPE) Matrix

Do not use generic "lab safety" rules. Use this targeted matrix designed for nitrogen-containing organic intermediates .

A. Hand Protection (The Critical Barrier)
  • Standard Nitrile (4 mil) is INSUFFICIENT for prolonged contact with concentrated piperidine derivatives.

  • Protocol: Double-Gloving Strategy.

    • Inner Layer: 4 mil Nitrile (Tactile sensitivity).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Chemical barrier).

    • Rationale: If the outer glove is compromised or splashed, the inner glove provides the "retreat time" needed to wash hands without skin contact.

    • High-Risk Operations (Spill Cleanup): Use Laminate Film (Silver Shield/4H) gloves.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT use safety glasses with side shields. They do not seal against corrosive dusts or vapors that track around the lens.

  • Face Shield: Required only when handling liquid stock solutions >100 mL or conducting vigorous reactions (reflux).

C. Respiratory & Body Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Body: 100% Cotton or Nomex Lab Coat (Snap closures for quick removal). Avoid synthetic blends (polyester) which melt into skin upon contact with corrosives/fire.

Visual Workflow: PPE Selection Logic

PPE_Selection Start Start: Handling 2-(Piperidin-3-yloxy)-N-propylacetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Dust Risk: Corrosive Dust Inhalation Solid->Risk_Dust Risk_Splash Risk: Skin Absorption/Burn Liquid->Risk_Splash Control_Solid Control: Fume Hood + Double Nitrile Gloves Risk_Dust->Control_Solid Control_Liquid Control: Fume Hood + Splash Goggles + Double Nitrile (Change every 15m) Risk_Splash->Control_Liquid Spill Spill Scenario? Control_Liquid->Spill Spill_Action Action: Evacuate + Silver Shield Gloves + Absorbent Pads Spill->Spill_Action Yes

Figure 1: Decision logic for PPE selection based on physical state and risk assessment.

Operational Protocol: Safe Handling & Weighing

This procedure minimizes exposure during the most critical phase: transferring the compound from the stock vial.

Step 1: Preparation

  • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Pre-weigh your spatula and receiving vial. Do not take the stock bottle out of the hood to the balance. Bring the balance to the hood if possible, or transfer a small aliquot to a transport vial inside the hood.

Step 2: Transfer

  • Static Control: Use an anti-static gun if the powder is fluffy. Charged particles of piperidine derivatives can "jump" onto gloves/cuffs.

  • Technique: Keep hands deep inside the hood (at least 6 inches from the sash).

Step 3: Decontamination

  • Wipe the exterior of the stock vial with a Kimwipe dampened with Ethanol (not water, as solubility may vary, and ethanol cleans organic residues better).

  • Dispose of the wipe immediately into solid hazardous waste.

Emergency Response & Disposal

Spill Response (Small Scale < 5g)
  • Alert: Announce the spill.

  • PPE Upgrade: Put on Silver Shield gloves if available.

  • Neutralization: Do not use strong acids to neutralize.

  • Absorption: Use Universal Absorbent Pads or Vermiculite.

  • Clean: Wipe area with weak acetic acid (dilute vinegar) to neutralize trace amine residues, followed by soap and water.

Waste Disposal Streams

Do not pour down the drain. This compound is likely toxic to aquatic life (GHS Class 9 for amines).

Waste StreamDescriptionContainer Labeling
Solid Waste Contaminated gloves, weigh boats, paper towels."Hazardous Solid Waste: Piperidine Derivative"
Liquid Waste A Mother liquors, reaction solvents."Basic Organic Waste" (High pH)
Liquid Waste B Aqueous washes."Aqueous Waste - Toxic Trace Organics"

Visual Workflow: Emergency Spill Response

Spill_Response Detect Spill Detected Assess Assess Volume Detect->Assess Minor < 10 mL/g (Manageable) Assess->Minor Small Major > 10 mL/g (High Risk) Assess->Major Large Absorb Apply Absorbent (Vermiculite/Pads) Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Bag Double Bag Waste Label 'Toxic' Absorb->Bag Clean Clean Surface: 1. Dilute Acetic Acid 2. Detergent/Water Bag->Clean

Figure 2: Immediate response flowchart for spills involving piperidine-based intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection and Use. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-yloxy)-N-propylacetamide
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-3-yloxy)-N-propylacetamide
© Copyright 2026 BenchChem. All Rights Reserved.